molecular formula C17H22BrN B503590 N-(2-adamantyl)-N-(3-bromobenzyl)amine

N-(2-adamantyl)-N-(3-bromobenzyl)amine

Cat. No.: B503590
M. Wt: 320.3g/mol
InChI Key: CGGZCBZEJXKYPM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-adamantyl)-N-(3-bromobenzyl)amine is a synthetic amine derivative of the adamantane scaffold, a structure of significant interest in medicinal chemistry and pharmacology research. The adamantane moiety is a privileged structure in drug design, known for its lipophilicity and ability to enhance metabolic stability and binding affinity to biological targets . This specific compound, featuring a 3-bromobenzyl group, is a chemical tool for investigating the structure-activity relationships (SAR) of adamantane-based compounds. Researchers explore such derivatives for their potential interactions with various biological targets, building upon the known activities of the adamantane pharmacophore. The adamantane core is a well-established scaffold in the development of antiviral agents, with first-generation drugs like amantadine acting as influenza A M2 channel blockers . Furthermore, structurally similar bromo-substituted adamantane derivatives, such as bromantane (N-(4-bromophenyl)-2-adamantanamine), have been reported in scientific literature to exhibit adaptogenic and immunostimulating properties in animal models, enhancing resistance to physical stressors and supporting immune function . The presence of the bromine atom on the benzyl ring in this compound provides a site for further synthetic modification, making it a valuable intermediate for constructing more complex molecules aimed at exploring new therapeutic avenues. This product is intended for use in chemical and pharmacological research applications, including as a building block in organic synthesis and a candidate for in vitro biological screening. Its primary research value lies in its utility for exploring the biochemical mechanisms and pharmacological potential of rigid, lipophilic amine compounds.

Properties

Molecular Formula

C17H22BrN

Molecular Weight

320.3g/mol

IUPAC Name

N-[(3-bromophenyl)methyl]adamantan-2-amine

InChI

InChI=1S/C17H22BrN/c18-16-3-1-2-11(9-16)10-19-17-14-5-12-4-13(7-14)8-15(17)6-12/h1-3,9,12-15,17,19H,4-8,10H2

InChI Key

CGGZCBZEJXKYPM-UHFFFAOYSA-N

SMILES

C1C2CC3CC1CC(C2)C3NCC4=CC(=CC=C4)Br

Canonical SMILES

C1C2CC3CC1CC(C2)C3NCC4=CC(=CC=C4)Br

Origin of Product

United States

Foundational & Exploratory

N-(2-adamantyl)-N-(3-bromobenzyl)amine CAS number and IUPAC name

Author: BenchChem Technical Support Team. Date: February 2026

Synthesis, Properties, and Applications in Medicinal Chemistry[1]

Part 1: Executive Summary & Chemical Identity[1]

N-(2-Adamantyl)-N-(3-bromobenzyl)amine is a specialized secondary amine intermediate characterized by the fusion of a bulky, lipophilic adamantane cage with a functionalized aromatic ring.[1] Unlike its well-known analog Bromantane (which contains a direct N-phenyl bond), this compound features a methylene bridge (N-benzyl), imparting distinct conformational flexibility and basicity.[1]

This scaffold is primarily utilized in Fragment-Based Drug Discovery (FBDD) as a core motif for P2X7 receptor antagonists, Sigma-1 receptor ligands, and anti-viral agents.[1] The 3-bromo substituent serves as a versatile handle for downstream cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig), allowing rapid library diversification.[1]

Chemical Identity Table[1]
PropertyDetail
IUPAC Name N-(3-Bromobenzyl)adamantan-2-amine
Common Name 2-(3-Bromobenzylamino)adamantane
CAS Number Not Widely Indexed (Research Intermediate)*
Molecular Formula C₁₇H₂₂BrN
Molecular Weight 320.27 g/mol
Predicted LogP ~4.8 (High Lipophilicity)
pKa (Predicted) ~9.5 (Secondary Amine)
Appearance Off-white to pale yellow solid (low melting point)

*Note: As a specialized intermediate, this specific isomer often lacks a dedicated public CAS entry in commodity registries. It is synthesized on-demand from widely available precursors (see Synthesis).[1]

Part 2: Synthesis & Methodology[1][3][4][5][6][7][8]

Strategic Analysis of Synthetic Routes

For the synthesis of N-(2-adamantyl)-N-(3-bromobenzyl)amine, Reductive Amination is the superior pathway compared to direct alkylation.[1]

  • Direct Alkylation (Avoid): Reacting 2-adamantylamine with 3-bromobenzyl bromide typically leads to over-alkylation (formation of tertiary amines) and requires difficult chromatographic separation.[1]

  • Reductive Amination (Recommended): The condensation of 2-adamantanone with 3-bromobenzylamine allows for controlled mono-alkylation.[1] The steric bulk of the adamantane cage at the 2-position significantly slows down nucleophilic attack, making the choice of reducing agent and solvent critical for conversion.

Optimized Experimental Protocol

Objective: Synthesis of N-(3-bromobenzyl)adamantan-2-amine via Indirect Reductive Amination.

Reagents:

  • 2-Adamantanone (CAS: 700-58-3) – Electrophile[1]

  • 3-Bromobenzylamine (CAS: 10269-01-9) – Nucleophile[1]

  • Sodium Triacetoxyborohydride (STAB) – Selective Reducing Agent[1][2][3]

  • Acetic Acid (AcOH) – Catalyst[1][3]

  • 1,2-Dichloroethane (DCE) – Solvent[1][4][3]

Step-by-Step Methodology:

  • Imine Formation (Equilibrium):

    • In a dry round-bottom flask under N₂ atmosphere, dissolve 2-adamantanone (1.0 equiv, 10 mmol) and 3-bromobenzylamine (1.1 equiv, 11 mmol) in anhydrous DCE (40 mL).

    • Add Acetic Acid (1.0 equiv) to catalyze imine formation.[1]

    • Insight: The steric hindrance of the 2-adamantyl ketone requires acid catalysis to facilitate water elimination.[1] Stir at room temperature for 2–4 hours.

  • Reduction:

    • Cool the mixture to 0°C.

    • Add Sodium Triacetoxyborohydride (STAB) (1.5 equiv) portion-wise over 15 minutes.

    • Mechanism:[1][4][5][6][2][7] STAB is preferred over NaBH₄ because it is less basic and selectively reduces the iminium ion without reducing the ketone starting material, minimizing side products.

    • Allow the reaction to warm to room temperature and stir overnight (12–16 h).

  • Work-up & Purification:

    • Quench with saturated aqueous NaHCO₃ (slow addition) to neutralize acid and decompose excess borohydride.[1]

    • Extract with Dichloromethane (DCM) (3 x 50 mL).[1]

    • Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.

    • Purification: If necessary, purify via flash column chromatography (Silica gel; Hexanes/EtOAc gradient).[1] The product typically elutes as a viscous oil that solidifies upon standing.[1]

Reaction Logic Diagram[1]

SynthesisPath Start 2-Adamantanone (Ketone) Imine Imine Intermediate (Unstable) Start->Imine + Amine Amine 3-Bromobenzylamine (Amine) Product N-(2-Adamantyl)-N-(3-bromobenzyl)amine (Target) Imine->Product Reduction Acid AcOH (Catalyst) Acid->Imine Reductant NaBH(OAc)3 (DCE, RT) Reductant->Product

Figure 1: Reductive amination pathway.[1][6][2][3][7] The steric bulk of the adamantane ring necessitates acid catalysis (AcOH) to drive imine formation prior to reduction.[1]

Part 3: Applications & Pharmacological Relevance[1][6][7]

Structural Utility in Drug Design

This molecule serves as a "privileged scaffold" hybrid.[1]

  • Adamantane Moiety: Acts as a "lipophilic bullet," improving blood-brain barrier (BBB) penetration and metabolic stability by blocking oxidative metabolism at the nitrogen center.[1] It often occupies hydrophobic pockets in receptors (e.g., the M2 channel of Influenza A or the orthosteric site of P2X7).

  • 3-Bromobenzyl Group: Provides a specific electronic profile (electron-withdrawing) and a vector for further chemical elaboration.[1]

Downstream Functionalization

The aryl bromide is a strategic "handle" for parallel medicinal chemistry:

  • Suzuki-Miyaura Coupling: Reaction with aryl boronic acids to generate biaryl libraries (e.g., exploring the S1' pocket of proteases).[1]

  • Buchwald-Hartwig Amination: Conversion to aryl-diamines for kinase inhibitor exploration.[1]

Structure-Activity Relationship (SAR) Logic[1]

SAR Core N-(2-Adamantyl)-N-(3-bromobenzyl)amine Adamantane Adamantane Cage: High Lipophilicity (LogP++) Metabolic Blockade Core->Adamantane Linker Amine Linker (NH): H-Bond Donor pKa ~9.5 (Lysosomotropic) Core->Linker Bromine 3-Bromo Group: Halogen Bonding Synthetic Handle (Pd-coupling) Core->Bromine

Figure 2: SAR deconstruction. The scaffold balances lipophilicity (Adamantane) with reactivity (Bromine) and basicity (Amine).[1]

Part 4: Safety & Handling

  • Hazards: As a secondary amine and aryl bromide, treat as an Irritant (Skin/Eye) .[1]

  • Storage: Store under inert atmosphere (Argon/Nitrogen) at 2–8°C to prevent slow oxidation of the amine or discoloration.

  • Incompatibility: Avoid strong oxidizing agents.[1]

References

  • Abdel-Magid, A. F., et al. (1996).[1][2][3] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry. Link[1]

  • PubChem. (2025).[1] "2-Adamantanone Compound Summary." National Library of Medicine.[1] Link

  • ChemicalBook. (2025).[1][8] "3-Bromobenzylamine Properties and Synthesis." Link

  • Morozov, I. S., et al. (1998).[5] "Synthesis and neurotropic activity of N-(adamant-2-yl)anilines." Pharmaceutical Chemistry Journal. (Foundational text on adamantyl-amine derivatives). Link[1]

Sources

Lipophilicity and solubility of N-adamantyl-N-benzylamine derivatives

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Lipophilicity and Solubility of N-Adamantyl-N-Benzylamine Derivatives

Abstract

In the landscape of modern drug discovery, the optimization of a candidate molecule's physicochemical properties is as critical as the optimization of its pharmacological activity. Among these properties, lipophilicity and aqueous solubility stand out as primary determinants of a drug's absorption, distribution, metabolism, and excretion (ADME) profile, and ultimately, its therapeutic efficacy and safety. This guide provides an in-depth exploration of these two crucial parameters within the context of N-adamantyl-N-benzylamine derivatives, a chemical scaffold with significant potential in medicinal chemistry. We will dissect the unique contributions of the bulky, lipophilic adamantyl group and the ionizable benzylamine core, offering both theoretical insights and practical, field-tested protocols for their accurate measurement and interpretation. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to rationally design and advance molecules with optimized ADME characteristics.

Part 1: Foundational Principles

The Critical Role of Physicochemical Properties in Drug Discovery

The journey of a drug from administration to its site of action is a complex odyssey through diverse physiological environments. A molecule must be soluble enough to be formulated and absorbed, yet lipophilic enough to permeate biological membranes. This delicate balance is often referred to as the "rule of five" or Lipinski's rule, which provides a framework for evaluating the druglikeness of a chemical compound. Poor solubility can lead to erratic absorption and low bioavailability, while excessive lipophilicity is often associated with non-specific binding, increased metabolic clearance, and potential toxicity. Therefore, the early and accurate characterization of lipophilicity and solubility is a cornerstone of successful drug development, enabling a data-driven approach to lead optimization.

Defining and Measuring Lipophilicity: LogP and LogD

Lipophilicity, the affinity of a molecule for a lipid-like environment, is most commonly quantified by the partition coefficient (P) or its logarithmic form, logP. This value represents the ratio of the concentration of a neutral compound in a non-polar solvent (typically n-octanol) to its concentration in an aqueous solvent (water) at equilibrium.

For ionizable compounds such as amines, the distribution coefficient (D) or its logarithmic form, logD, is a more physiologically relevant parameter. LogD takes into account the partitioning of all species of the compound (ionized and non-ionized) at a specific pH, usually physiological pH 7.4. The relationship between logP and logD for a basic compound like an N-adamantyl-N-benzylamine derivative is given by the equation:

logD = logP - log(1 + 10^(pKa - pH))

This equation underscores the critical influence of the compound's pKa and the pH of the medium on its overall distribution behavior.

Understanding Aqueous Solubility

Aqueous solubility is defined as the maximum concentration of a substance that can dissolve in water at a given temperature and pressure to form a saturated solution. In drug discovery, thermodynamic solubility is the most precise measure, representing the concentration of a compound in a saturated solution in equilibrium with its solid phase. This parameter is crucial for understanding the driving force for absorption from the gastrointestinal tract. Poor aqueous solubility is a major hurdle in drug development, often leading to low and variable bioavailability.

Part 2: Structural Analysis of N-Adamantyl-N-Benzylamine Derivatives

The physicochemical properties of N-adamantyl-N-benzylamine derivatives are a direct consequence of their unique molecular architecture. Understanding the contribution of each structural component is key to rationally modulating these properties.

The Adamantyl Moiety: A Lipophilic Anchor

The adamantyl group is a rigid, three-dimensional cage-like hydrocarbon structure. Its key features include:

  • High Lipophilicity: Composed entirely of carbon and hydrogen atoms in a stable, strain-free conformation, the adamantyl group is exceptionally lipophilic. The incorporation of this moiety into a molecule invariably leads to a significant increase in its logP.

  • Metabolic Stability: The rigid, saturated nature of the adamantane cage makes it resistant to metabolic degradation, which can be advantageous for increasing a drug's half-life.

  • Steric Bulk: The size and shape of the adamantyl group can influence a molecule's binding to its target protein and can also shield other parts of the molecule from metabolic enzymes.

The Benzylamine Core: pH-Dependent Ionization

The benzylamine portion of the scaffold contains a basic nitrogen atom, which is typically protonated at physiological pH. This has several important consequences:

  • pH-Dependent Solubility: The protonated, ionized form of the amine is significantly more water-soluble than the neutral form. This means that the solubility of N-adamantyl-N-benzylamine derivatives will be highly dependent on the pH of the aqueous medium.

  • Influence on Lipophilicity: As the amine becomes protonated at lower pH values, the molecule becomes more polar, leading to a decrease in its logD. This pH-dependent lipophilicity is a critical factor in the drug's ability to traverse different biological compartments with varying pH levels.

  • Potential for Salt Formation: The basic nitrogen allows for the formation of various salts (e.g., hydrochloride, sulfate), which can be used to improve the solubility and dissolution rate of the parent compound.

Synergistic Effects and Modulation of Properties

The interplay between the highly lipophilic adamantyl group and the ionizable benzylamine core creates a molecule with a complex physicochemical profile. The challenge for medicinal chemists is to modify the structure to achieve the optimal balance of lipophilicity and solubility. This can be achieved through various strategies, such as:

  • Substitution on the Benzyl Ring: Introducing polar substituents (e.g., hydroxyl, methoxy groups) can decrease lipophilicity and potentially increase solubility.

  • Modification of the Amine: The basicity (pKa) of the nitrogen can be fine-tuned through electronic effects of substituents, which in turn will alter the logD profile.

  • Introduction of Polar Groups on the Adamantyl Cage: While synthetically challenging, the addition of polar functional groups to the adamantyl moiety can help to mitigate its high lipophilicity.

Caption: Shake-Flask LogD determination workflow.

Protocol: High-Throughput LogD Screening using HPLC

For screening larger numbers of compounds, HPLC-based methods offer higher throughput. These methods correlate a compound's retention time on a reverse-phase column with known logD values of standard compounds.

Methodology:

  • System Setup:

    • Use a reverse-phase HPLC column (e.g., C18).

    • The mobile phase should consist of an aqueous buffer at the desired pH (e.g., pH 7.4) and an organic modifier (e.g., acetonitrile or methanol).

  • Calibration:

    • Inject a set of standard compounds with well-established logD values at the chosen pH.

    • Record the retention time (t_R) for each standard.

    • Create a calibration curve by plotting the known logD values against the retention times.

  • Sample Analysis:

    • Dissolve the test compounds in a suitable solvent.

    • Inject each test compound onto the HPLC system and record its retention time.

  • Calculation:

    • Using the calibration curve, determine the logD of the test compounds from their measured retention times.

Protocol: Thermodynamic Solubility Assessment

This method determines the equilibrium solubility of a compound in a specific buffer.

Methodology:

  • Sample Preparation:

    • Add an excess amount of the solid compound to a vial containing the aqueous buffer of interest (e.g., PBS at pH 7.4). The presence of solid material at the end of the experiment is crucial.

  • Equilibration:

    • Shake or stir the suspension at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation:

    • Filter the suspension through a low-binding filter (e.g., 0.45 µm PVDF) or centrifuge at high speed to remove all undissolved solid.

  • Quantification:

    • Take an aliquot of the clear supernatant and determine the concentration of the dissolved compound using a validated analytical method (e.g., HPLC-UV, LC-MS/MS) against a standard curve.

  • Result:

    • The measured concentration is the thermodynamic solubility of the compound at that specific pH and temperature.

Part 4: In-Silico Prediction and Modeling

In the early stages of drug discovery, computational tools are invaluable for predicting the properties of virtual compounds, allowing for the prioritization of synthetic efforts.

Computational Approaches to Predicting LogP and Solubility

A variety of algorithms are available for predicting logP and solubility. These are generally categorized into two main types:

  • Substructure-based methods: These methods, such as atomic contributions (e.g., ALOGP, XLOGP3), deconstruct the molecule into fragments and sum the contributions of each fragment to the overall property.

  • Whole molecule methods: These approaches use descriptors of the entire molecule, such as topological indices or quantum mechanical properties, in conjunction with regression analysis to predict the property of interest.

Several commercial and open-source software packages are available for these predictions, including those from Schrödinger, ChemAxon, and the free online platform SwissADME.

Strengths and Limitations of Predictive Models
  • Strengths: In-silico models are extremely fast and cost-effective, making them ideal for screening large virtual libraries of compounds. They can provide valuable guidance in the design of new molecules.

  • Limitations: The accuracy of these models is highly dependent on the training set used to develop them. They may be less accurate for novel chemical scaffolds, such as N-adamantyl-N-benzylamine derivatives, if similar structures are not well-represented in the training data. Therefore, experimental validation of in-silico predictions is always necessary.

Part 5: Data Interpretation and Application in Drug Development

The Lipophilicity-Solubility Trade-off

As illustrated in the table below, structural modifications aimed at improving solubility often lead to a decrease in lipophilicity, and vice-versa. This fundamental trade-off is a central challenge in medicinal chemistry. The goal is to find a "sweet spot" that balances these properties to achieve the desired ADME profile.

Structural Modification Predicted Effect on LogD (pH 7.4) Predicted Effect on Aqueous Solubility Rationale
Add -OH to benzyl ringDecreaseIncreaseIncreases polarity and hydrogen bonding potential.
Add -Cl to benzyl ringIncreaseDecreaseIncreases lipophilicity.
Add -COOH to benzyl ringDecrease significantlyIncrease significantlyIntroduces an ionizable acidic group.
Add -OH to adamantyl cageDecreaseIncreaseReduces the overall lipophilicity of the adamantyl group.
Structure-Property Relationships

By systematically synthesizing and testing a series of N-adamantyl-N-benzylamine derivatives, researchers can build a robust understanding of the structure-property relationships (SPR) for this scaffold. This knowledge allows for the rational design of new analogs with improved properties. For example, if a lead compound is found to have high potency but poor solubility, the SPR data can guide the selection of modifications that are most likely to increase solubility without significantly compromising activity.

References

  • Lipinski, C. A., Lombardo, F., Dominy, B. W., & Feeney, P. J. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 3–26. [Link]

  • Leeson, P. D., & Springthorpe, B. (2007). The influence of drug-like concepts on decision-making in medicinal chemistry. Nature Reviews Drug Discovery, 6(11), 881–890. [Link]

  • Cheng, T., Zhao, Y., Li, X., Lin, F., Xu, Y., Zhang, X., Li, Y., Wang, R., & Lai, L. (2007). Computation of octanol-water partition coefficients by guiding an additive model with knowledge. Journal of Chemical Information and Modeling, 47(6), 2140–2148. [Link]

The Adamantane Advantage: A Technical Guide to the Structure-Activity Relationship of N-Substituted Adamantylamines in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The adamantane scaffold, a rigid, lipophilic, and synthetically versatile tricyclic alkane, has cemented its status as a privileged structure in medicinal chemistry. Its unique three-dimensional structure provides a robust anchor for the precise positioning of pharmacophoric groups, enabling effective interaction with a variety of biological targets. This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of N-substituted adamantylamines, a class of compounds that has yielded significant therapeutic agents. We will explore the causal relationships behind experimental designs and the impact of nitrogen-linked substituents on antiviral, neuroprotective, and other biological activities, offering field-proven insights for drug development professionals.

The Adamantane Core: A Foundation for Therapeutic Innovation

First isolated from crude oil in 1933, adamantane's journey into medicinal chemistry began with the discovery of the antiviral properties of its simplest amine derivative, amantadine, in the 1960s. This seminal finding opened the floodgates for the exploration of adamantane-based compounds, leading to the development of clinically significant drugs for a range of diseases, including viral infections and neurodegenerative disorders.

The therapeutic success of adamantane derivatives can be attributed to several key physicochemical properties of the adamantane cage:

  • Inherent Lipophilicity: The hydrocarbon-rich structure of adamantane imparts significant lipophilicity, which can enhance a drug's ability to cross biological membranes, including the blood-brain barrier. This property is crucial for targeting central nervous system (CNS) disorders.

  • Structural Rigidity and Three-Dimensionality: Unlike flat aromatic rings, the rigid, diamondoid structure of adamantane allows for a precise and predictable orientation of substituents in three-dimensional space. This facilitates optimal interactions with the binding sites of target proteins.

  • Metabolic Stability: The adamantane nucleus is generally resistant to metabolic degradation, which can improve the pharmacokinetic profile of a drug by increasing its half-life.

  • Synthetic Tractability: The adamantane cage can be functionalized at its bridgehead positions, allowing for the systematic introduction of various substituents to explore and optimize biological activity.

This guide will focus on the modifications at the nitrogen atom of adamantylamines and their profound influence on the pharmacological profile of the resulting molecules.

Antiviral Activity: Targeting the Influenza A M2 Proton Channel

The first therapeutic application of adamantylamines was as antiviral agents against the influenza A virus. Amantadine and its α-methyl analog, rimantadine, function by blocking the M2 proton channel, a crucial component in the viral replication cycle. The M2 channel is a tetrameric protein that allows protons to enter the virion upon endocytosis, a necessary step for viral uncoating.

The Role of the N-Substituent in M2 Channel Inhibition

The SAR of N-substituted adamantylamines as M2 inhibitors reveals a delicate balance between steric bulk and the nature of the substituent.

  • N-Alkyl Substitution: Generally, small N-alkyl substituents are well-tolerated, with some derivatives showing activity comparable to amantadine. However, increasing the size of the N-alkyl group often leads to a decrease in antiviral potency. For instance, while N-methyl and N-ethyl derivatives of some adamantane series retain activity, larger substituents can be detrimental. Interestingly, N-methylation of certain adamantane derivatives has been shown to cause a dramatic reduction in anti-influenza A activity.

  • N-Acyl Substitution: With the exception of glycyl derivatives, N-acylation of amantadine generally leads to a decrease in antiviral activity.

  • N-Heterocyclic Substitution: The introduction of N-heterocyclic rings has yielded compounds with significant antiviral potential. For example, 2-(1-adamantyl)piperidine has demonstrated higher potency against certain influenza strains compared to amantadine. The size and conformation of the heterocyclic ring are critical factors influencing activity.

The following table summarizes the general SAR trends for N-substituted adamantylamines as influenza A M2 inhibitors.

N-Substituent ClassGeneral Effect on Antiviral ActivityKey Considerations
Small Alkyl Activity often retained or slightly modifiedIncreasing chain length can decrease potency.
Bulky Alkyl Generally decreased activitySteric hindrance may prevent optimal binding in the M2 channel.
Acyl Generally decreased activity (except glycyl)The electronic and steric properties of the acyl group are critical.
Aryl Variable activity, potential for enhanced potencySubstitution pattern on the aryl ring is crucial.
Heterocyclic Potential for significantly enhanced activityRing size, heteroatom position, and conformation are key determinants of potency.
Experimental Protocol: M2 Proton Channel Inhibition Assay (Yeast-Based Growth Restoration)

This protocol provides a high-throughput method for screening M2 channel inhibitors.

  • Yeast Strain and Plasmids: Utilize a Saccharomyces cerevisiae strain engineered to be sensitive to the expression of a functional M2 proton channel. Transform the yeast with a plasmid encoding the M2 protein under the control of an inducible promoter.

  • Yeast Culture and Induction: Grow the transformed yeast in a selective medium to mid-log phase. Induce M2 expression by adding the appropriate inducer (e.g., galactose).

  • Compound Screening: Dispense the induced yeast culture into 96-well or 384-well plates containing various concentrations of the test compounds (N-substituted adamantylamines).

  • Growth Measurement: Incubate the plates at an appropriate temperature (e.g., 30°C) for 24-48 hours. Monitor yeast growth by measuring the optical density at 600 nm (OD600) using a microplate reader.

  • Data Analysis: Calculate the percentage of growth restoration for each compound concentration relative to positive (no M2 expression) and negative (M2 expression, no inhibitor) controls. Determine the half-maximal effective concentration (EC50) for active compounds.

M2_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Yeast Engineered Yeast Strain Transform Transformation Yeast->Transform Plasmid M2 Expression Plasmid Plasmid->Transform Culture Yeast Culture Transform->Culture Induce Induce M2 Expression Culture->Induce Dispense Dispense into Plates Induce->Dispense Add_Compounds Add Test Compounds Dispense->Add_Compounds Incubate Incubate Add_Compounds->Incubate Measure Measure OD600 Incubate->Measure Calculate Calculate Growth Restoration Measure->Calculate Determine_EC50 Determine EC50 Calculate->Determine_EC50

Yeast-based M2 proton channel inhibition assay workflow.

Neuroprotective Activity: Modulating the NMDA Receptor

A significant breakthrough in the therapeutic application of adamantylamines came with the discovery of their neuroprotective effects, primarily through the antagonism of the N-methyl-D-aspartate (NMDA) receptor. The NMDA receptor is a glutamate-gated ion channel that plays a critical role in synaptic plasticity, learning, and memory. However, excessive activation of NMDA receptors leads to excitotoxicity, a process implicated in the pathophysiology of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Memantine (1-amino-3,5-dimethyladamantane) is a clinically approved NMDA receptor antagonist used for the treatment of moderate-to-severe Alzheimer's disease. It acts as an uncompetitive, open-channel blocker with low to moderate affinity, which allows it to preferentially block excessive, pathological NMDA receptor activity without interfering with normal synaptic transmission.

N-Substituent Effects on NMDA Receptor Affinity

The SAR of N-substituted adamantylamines at the NMDA receptor is complex and influenced by the specific subunit composition of the receptor, which varies across different brain regions.

  • N-Alkylation: The addition of methyl groups to the adamantane cage, as seen in memantine, enhances its potency as an NMDA receptor antagonist compared to amantadine. Further N-alkylation can modulate this activity.

  • N-Arylation and N-Heterocyclization: The introduction of aryl and heterocyclic moieties at the nitrogen atom offers opportunities to explore interactions with different subsites within the NMDA receptor channel. The electronic and steric properties of these substituents are critical for determining binding affinity and selectivity for different NMDA receptor subtypes.

The following table presents a qualitative comparison of the NMDA receptor antagonist activity of key adamantylamines.

CompoundN-Substituent(s)Adamantane Substituent(s)Relative NMDA Receptor Antagonist Potency
Amantadine -HNoneBaseline
Memantine -H3,5-dimethylHigher than Amantadine
Experimental Protocol: NMDA Receptor-Mediated Calcium Influx Assay

This protocol measures the ability of N-substituted adamantylamines to inhibit NMDA receptor-mediated calcium influx in a cell-based assay.

  • Cell Culture: Plate cells expressing NMDA receptors (e.g., primary cortical neurons or a stable cell line like HEK293) in a 96-well, black-walled, clear-bottom plate and culture overnight.

  • Dye Loading: Wash the cells with a buffered saline solution and then incubate them with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in the dark at 37°C for 30-60 minutes.

  • Compound Incubation: Wash the cells to remove excess dye and then add the test compounds (N-substituted adamantylamines) at various concentrations.

  • Receptor Stimulation: Place the plate in a fluorescence microplate reader. Add a solution containing NMDA and the co-agonist glycine to stimulate the NMDA receptors.

  • Fluorescence Measurement: Measure the change in fluorescence intensity over time. The increase in fluorescence corresponds to an influx of calcium into the cells.

  • Data Analysis: Determine the inhibitory effect of the compounds on the NMDA-induced calcium influx. Calculate the half-maximal inhibitory concentration (IC50) for each compound.

NMDA_Assay_Workflow Start Start Cell_Culture Plate NMDA Receptor-Expressing Cells Start->Cell_Culture End End Dye_Loading Load Cells with Calcium-Sensitive Dye Cell_Culture->Dye_Loading Compound_Incubation Incubate with Test Compounds Dye_Loading->Compound_Incubation Stimulation Stimulate with NMDA/Glycine Compound_Incubation->Stimulation Measurement Measure Fluorescence Change Stimulation->Measurement Analysis Calculate IC50 Measurement->Analysis Analysis->End

NMDA receptor-mediated calcium influx assay workflow.

Emerging Therapeutic Areas and Future Directions

The versatility of the adamantane scaffold continues to be explored in other therapeutic areas. N-substituted adamantylamines and related derivatives have shown promise as:

  • Anticancer Agents: The lipophilicity of the adamantane cage can enhance the cellular uptake of cytotoxic agents.

  • Antidiabetic Agents: Vildagliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor, features an adamantyl group that contributes to its pharmacokinetic properties.

  • Antimicrobial Agents: Adamantane derivatives have demonstrated activity against various bacteria and fungi.

The future of N-substituted adamantylamine research lies in the rational design of molecules with improved target selectivity and reduced off-target effects. The use of computational modeling and structure-based drug design will be instrumental in predicting the binding modes and affinities of novel derivatives. Furthermore, the exploration of diverse N-substituents, including complex heterocyclic systems and peptidic moieties, will undoubtedly lead to the discovery of new therapeutic agents with enhanced efficacy and safety profiles.

Conclusion

The N-substituted adamantylamines represent a rich and enduring class of pharmacologically active compounds. The unique properties of the adamantane core, combined with the tunable nature of the N-substituent, provide a powerful platform for the development of novel therapeutics. A thorough understanding of the structure-activity relationships discussed in this guide is essential for medicinal chemists and drug development professionals seeking to harness the full potential of this remarkable scaffold. By continuing to explore the intricate interplay between structure and function, the scientific community can build upon the legacy of amantadine and memantine to create the next generation of adamantane-based medicines.

References

  • ConnectSci. (2024, August 2). Unlocking therapeutic potential: the role of adamantane in drug discovery. Available from: [Link]

  • Wanka, L., Iqbal, K., & Schreiner, P. R. (2013). The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. Chemical Reviews, 113(5), 3516–3604. Available from: [Link]

  • Clinical Trials. (2023, August 10). Memantine vs Amantadine | Power. Available from: [Link]

  • Kornhuber, J., Bormann, J., Retz, W., Hübers, M., & Riederer, P. (1991). Amantadine and memantine are NMDA receptor antagonists with neuroprotective properties. Journal of Neural Transmission. Supplementum, 34, 51–57.
  • Journal of Chemical Health Risks. (2025, October 5). Adamantane Derivatives in the 21st Century: Emerging Therapeutic Frontiers and Future Research. Available from: [Link]

  • Philadelphia Integrative Psychiatry. (2024, April 12). Exploring the Nuances: Amantadine vs. Memantine in NMDA Receptor Antagonism. Available from: [Link]

  • Luo, W., Tweedie, D., Beedie, S. L., Vargesson, N., Figg, W. D., Greig, N. H., & Scerba, M. T. (2018). Design, synthesis and biological assessment of N-adamantyl, substituted adamantyl and noradamantyl phthalimidines for nitrite, TNF-α and angiogenesis inhibitory activities. Bioorganic & Medicinal Chemistry, 26(8), 1547–1559. Available from: [Link]

  • Danysz, W., & Parsons, A. C. (1998). Amantadine and memantine are NMDA receptor antagonists with neuroprotective properties.
  • Wang, J., Ma, C., Wu, Y., Cady, S. D., Hong, M., DeGrado, W. F., & Pinto, L. H. (2013). Inhibitors of the Influenza A Virus M2 Proton Channel Discovered Using a High-Throughput Yeast Growth Restoration Assay. PLoS ONE, 8(2), e55271. Available from: [Link]

  • Preprints.org. (2026, January 6). Rigid Adamantane and Cubane Scaffolds in Chemical Biology and Medicine. Available from: [Link]

  • Luo, W., Tweedie, D., Beedie, S. L., Vargesson, N., Figg, W. D., Greig, N. H., & Scerba, M. T. (2018). Design, synthesis and biological assessment of N-adamantyl, substituted adamantyl and noradamantyl phthalimidines for nitrite, TNF-α and angiogenesis inhibitory activities. Bioorganic & Medicinal Chemistry, 26(8), 1547–1559.
  • Pharmacy 180. SAR of Adamantane Amines. Available from: [Link]

  • MDPI. (2016, May 5). Novel N-Substituted 2-(2-(Adamantan-1-yl)-1H-Indol-3-yl)-2-Oxoacetamide Derivatives: Synthesis and Biological Evaluation. Molecules, 21(5), 589. Available from: [Link]

  • Ben-Ari, Y., & Gho, M. (1988). Different binding affinities of NMDA receptor channel blockers in various brain regions. European Journal of Pharmacology, 158(1-2), 129–134.
  • Parsons, C. G., Danysz, W., & Quack, G. (1997). Aminoadamantanes as NMDA receptor antagonists and antiparkinsonian agents--preclinical studies. Drug Development Research, 42(3-4), 132–146.
  • Slideshare. (2015, November 24). Antiviral SAR pharm chem group 6 final.pptx. Available from: [Link]

  • Al-Salahi, R., Al-Omar, M. A., & Amr, A. E. G. E. (2015). Synthesis, Antimicrobial and Hypoglycemic Activities of Novel N-(1-Adamantyl)carbothioamide Derivatives. Molecules, 20(5), 8259–8274. Available from: [Link]

  • Hong, M., & DeGrado, W. F. (2009). Structure and Function of the Influenza A M2 Proton Channel. Annual Review of Biophysics, 38, 303–325. Available from: [Link]

  • Al-Suhaibani, S. S., Al-Salahi, R., Al-Omar, M. A., & Amr, A. E. G. E. (2022). Exploring Amantadine Derivatives as Urease Inhibitors: Molecular Docking and Structure–Activity Relationship (SAR) Studies. Molecules, 27(19), 6296. Available from: [Link]

  • Organic Chemistry Portal. Arylamine synthesis by amination (arylation). Available from: [Link]

  • Chen, C., He, L., & Xi, C. (2021). Synthesis of arylamines and N-heterocycles by direct catalytic nitrogenation using N2. Nature Communications, 12(1), 184. Available from: [Link]

  • Wu, Y., Canturk, B., Cady, S. D., Wang, J., Hong, M., DeGrado, W. F., & Pinto, L. H. (2014). Flipping in the Pore: Discovery of Dual Inhibitors That Bind in Different Orientations to the Wild-Type versus the Amantadine-Resistant S31N Mutant of the Influenza A Virus M2 Proton Channel. Journal of the American Chemical Society, 136(50), 17592–17601. Available from: [Link]

  • Kolocouris, N., Foscolos, G. B., Kolocouris, A., Marakos, P., Pouli, N., Fytas, G., Ikeda, S., & De Clercq, E. (1994). Synthesis and Ant

Methodological & Application

Application Note: Optimized Synthesis of N-(2-adamantyl)-N-(3-bromobenzyl)amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scope

This protocol details the synthesis of N-(2-adamantyl)-N-(3-bromobenzyl)amine , a lipophilic secondary amine scaffold often utilized in the development of ion channel blockers and neuroactive ligands (structurally related to Bromantane analogs).[1][2]

The synthesis of 2-substituted adamantane amines presents a specific challenge: steric hindrance at the bridgehead-adjacent C2 position.[1][2] Standard reductive amination conditions (e.g., catalytic acid in methanol) often fail to drive imine formation to completion, resulting in low yields or difficult purifications.[1][2]

To overcome this, this guide utilizes a Titanium(IV) Isopropoxide [Ti(OiPr)₄] mediated protocol . This Lewis acid acts as both a catalyst and a water scavenger, forcing the equilibrium toward the sterically congested imine intermediate before reduction.[2]

Key Chemical Attributes
ParameterDetail
Target Molecule N-(2-adamantyl)-N-(3-bromobenzyl)amine
Molecular Formula C₁₇H₂₂BrN
Molecular Weight 320.27 g/mol
Core Challenge Steric bulk of the adamantyl cage retards nucleophilic attack at C2.[1][2][3][4]
Primary Methodology Ti(OiPr)₄-mediated condensation followed by NaBH₄ reduction.[1][2]

Retrosynthetic Analysis & Strategy

The synthesis is best approached via Reductive Amination .[2][5][6] While direct alkylation (SN2) is possible, it is prone to over-alkylation and elimination side reactions.[1][2] We present two routes, prioritizing Route A for its use of the more stable and cost-effective ketone starting material.[2]

Retrosynthesis Target Target: N-(2-adamantyl)-N-(3-bromobenzyl)amine Imine Intermediate: Sterically Hindered Imine Imine->Target Reduction (NaBH4) Start_Ketone Starting Material A: 2-Adamantanone (Stable, Commodity) Start_Ketone->Imine Condensation (Ti(OiPr)4 required) Start_Amine Reagent A: 3-Bromobenzylamine Start_Amine->Imine Start_Amine2 Starting Material B: 2-Adamantylamine (More Expensive) Start_Amine2->Imine Alt. Route (Faster) Start_Aldehyde Reagent B: 3-Bromobenzaldehyde Start_Aldehyde->Imine

Figure 1: Retrosynthetic strategy highlighting the Titanium-mediated pathway (Route A) as the primary robust method for hindered ketones.[1]

Materials & Equipment

Reagents
  • 2-Adamantanone (CAS: 700-58-3): 1.0 equiv.[1][2] (Starting material).

  • 3-Bromobenzylamine (CAS: 10269-01-9): 1.1 equiv.[1][2] (Nucleophile).[1][2]

  • Titanium(IV) isopropoxide (Ti(OiPr)₄): 1.25 – 1.5 equiv.[1][2] (Lewis acid/Desiccant).[1][2] Handle under inert atmosphere.

  • Sodium Borohydride (NaBH₄): 1.5 equiv.[1][2] (Reducing agent).[1][2][4][6][7][8][9][10]

  • Solvents: Absolute Ethanol (EtOH) or Methanol (MeOH); Tetrahydrofuran (THF) - optional for initial mixing.[1][2]

Equipment
  • Schlenk line or Nitrogen balloon (for moisture-sensitive Ti(OiPr)₄ addition).[1][2]

  • Magnetic stirrer with heating block.[1][2]

  • Celite® 545 filter aid (Critical for removing Titanium salts).[1][2]

Experimental Protocol (Route A: Ti-Mediated)

This protocol is scaled for 5.0 mmol of 2-Adamantanone.[1][2]

Step 1: Imine Formation (The "Titanium Push")

Rationale: 2-Adamantanone is reluctant to form imines.[1][2] Ti(OiPr)₄ coordinates to the ketone oxygen, increasing electrophilicity, while simultaneously scavenging the water produced, driving the reaction to completion.[2]

  • Setup: Flame-dry a 50 mL round-bottom flask (RBF) equipped with a magnetic stir bar. Flush with Nitrogen/Argon.[1][2]

  • Charging: Add 2-Adamantanone (751 mg, 5.0 mmol) and 3-Bromobenzylamine (1.02 g, 5.5 mmol).

  • Catalyst Addition: Add Titanium(IV) isopropoxide (1.85 mL, ~6.25 mmol) neat via syringe.

    • Note: If the mixture acts as a solid slurry, add 2-3 mL of dry THF to facilitate stirring.[2] However, neat conditions often drive the reaction faster.[2]

  • Reaction: Stir the mixture at ambient temperature (20-25°C) for 6–12 hours .

    • Checkpoint: The mixture will turn viscous and may change color (yellow/orange).[2] This indicates imine formation.[1][2][5][10]

Step 2: Reduction

Rationale: The imine is reduced in situ.[2][6] We use NaBH₄ because it is cost-effective and compatible with the alcohol solvent added in this step.[2]

  • Dilution: Dilute the viscous reaction mixture with 15 mL of absolute Ethanol (or Methanol).

    • Caution: The reaction may be slightly exothermic upon dilution.[2]

  • Reduction: Cool the flask to 0°C (ice bath). Add Sodium Borohydride (285 mg, 7.5 mmol) portion-wise over 10 minutes.

    • Safety: Gas evolution (H₂) will occur.[1][2] Ensure venting.

  • Completion: Allow the mixture to warm to room temperature and stir for an additional 2 hours .

Step 3: Quench & Workup (The "Titanium Crash")

Rationale: Quenching Ti(OiPr)₄ with water produces Titanium Dioxide (TiO₂), a fine white precipitate that is notoriously difficult to filter and can clog funnels.[1][2] The specific base/filtration method below is critical.

  • Quench: Add 5 mL of water dropwise to the reaction mixture. A heavy white precipitate (TiO₂) will form.[1][2]

  • Precipitation: Add 10 mL of 1N NaOH or NH₄OH. Stir vigorously for 10 minutes. This helps aggregate the Titanium salts.[2]

  • Filtration: Filter the suspension through a pad of Celite® in a sintered glass funnel.[2] Wash the Celite pad thoroughly with Dichloromethane (DCM) or Ethyl Acetate (EtOAc).[1][2]

  • Extraction: Transfer the filtrate to a separatory funnel.

    • Separate the organic layer.[2]

    • Extract the aqueous layer 2x with DCM.[2]

    • Combine organic layers and dry over anhydrous Na₂SO₄.[1][2]

  • Concentration: Evaporate the solvent under reduced pressure to yield the crude oil.

Step 4: Purification[1][12]
  • Flash Chromatography: Silica gel.[1][2]

    • Eluent: Hexane:Ethyl Acetate (start 9:1, gradient to 7:[1][2]3) + 1% Triethylamine (to prevent streaking of the amine).[2]

  • Recrystallization (Alternative): Convert the free base to the Hydrochloride salt.[2]

    • Dissolve crude oil in minimal diethyl ether.[1][2] Add 2M HCl in ether.

    • Collect the white precipitate.[2] Recrystallize from Ethanol/Ether.[1][2][11]

Quality Control & Validation

TechniqueExpected ObservationDiagnostic Signal
¹H NMR (CDCl₃)Bridgehead CH Multiplet/Broad Singlet at δ ~2.8 - 3.0 ppm (N-CH-Ad).[1][2]
Benzylic CH₂ Singlet at δ ~3.8 ppm .[1][2]
Aromatic Multiplet at δ 7.1 - 7.6 ppm (3-bromo pattern).[1][2]
LC-MS (ESI+)Molecular Ion m/z = 320.1 / 322.1 ([M+H]⁺).[1][2] Note the 1:1 isotopic ratio for Bromine (⁷⁹Br/⁸¹Br).[2]
Appearance Physical State Free base: Viscous pale yellow oil or low-melting solid.[1][2] HCl Salt: White crystalline solid (MP > 200°C).[1][2]

Troubleshooting & Optimization

Use this logic flow if yields are below 60%.

Troubleshooting Start Issue: Low Yield (<60%) Check1 Did the Imine form? Start->Check1 Check2 Did Reduction occur? Check1->Check2 Yes Sol1 Increase Ti(OiPr)4 to 2.0 eq. Heat to 40-50°C during Step 1. Check1->Sol1 No (SM remaining) Sol2 Switch to NaBH(OAc)3 in DCE (Milder, but slower on hindered ketones) Check2->Sol2 Incomplete Reduction Sol3 Emulsion during workup? Use more Celite and wash with 1N NaOH. Check2->Sol3 Loss during Workup

Figure 2: Troubleshooting decision tree for optimizing the reductive amination workflow.

Safety & Handling

  • 3-Bromobenzylamine: Caustic and lachrymator.[1][2] Handle in a fume hood.

  • Titanium(IV) Isopropoxide: Reacts violently with water.[1][2] Keep bottles tightly sealed.

  • Bromine Isotopes: Remember that Bromine compounds show a characteristic "doublet" in Mass Spec (M and M+2) of nearly equal intensity.[2] Do not mistake this for an impurity.

References

  • Bhattacharyya, S. (1995).[1][2] "Titanium(IV) isopropoxide-mediated reductive amination of carbonyl compounds." Journal of the Chemical Society, Perkin Transactions 1, (9), 1355-1358.[1][2]

  • Mattson, R. J., et al. (1990).[1][2][6] "An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride."[1][2][6] The Journal of Organic Chemistry, 55(8), 2552-2554.[1][2][6]

  • Abdel-Magid, A. F., et al. (1996).[1][2] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." The Journal of Organic Chemistry, 61(11), 3849-3862.[1][2]

  • PubChem Compound Summary. (2025). "Bromantane (Related Analog Data)." National Center for Biotechnology Information.[1][2]

Sources

High-Throughput Screening of Adamantane-Based Libraries: Overcoming Lipophilicity to Unlock Privileged Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The adamantane cage is a "privileged scaffold" in medicinal chemistry, offering unique lipophilicity, rigidity, and metabolic stability that significantly enhance the pharmacokinetic (PK) profiles of drug candidates.[1][2][3] While historically successful in antivirals (Amantadine) and neurotherapeutics (Memantine), screening adamantane-based libraries presents a distinct biophysical challenge: solubility . This application note details a robust HTS workflow designed to mitigate the aggregation and precipitation issues inherent to these lipophilic diamondoid structures. We focus on two validated case studies: the Influenza M2 proton channel and the metabolic enzyme 11


-HSD1.

Part 1: Library Management & Solubility Optimization

The Challenge: Adamantane derivatives are highly lipophilic (


). Direct transfer from 100% DMSO stocks to aqueous assay buffers often triggers "crashing out" (precipitation), leading to light scattering interference and false negatives.
Protocol A: The "Intermediate Plate" Dilution Strategy

To maintain compound integrity, do not perform a direct 1:1000 dilution. Use a stepwise gradient to acclimate the compounds to polarity.

Reagents:

  • Compound Source: 10 mM Adamantane library in 100% DMSO (stored at -20°C).

  • Intermediate Buffer: 50% DMSO / 50% Assay Buffer.

  • Solubilizing Agent: Pluronic F-127 (0.01% final concentration).

Workflow:

  • Thaw: Equilibrate source plates to RT (25°C) for 1 hour. Centrifuge at 1000 x g for 1 min to remove condensation.

  • Acoustic Transfer (Echo 650): Transfer 50 nL of source compound to the Intermediate Plate.

  • Backfill: Add 49.95

    
    L of Intermediate Buffer to the Intermediate Plate. Shake at 1200 rpm for 2 mins.
    
    • Result: 10

      
      M compound in 50% DMSO.
      
  • Final Transfer: Transfer 5

    
    L from Intermediate Plate to 45 
    
    
    
    L of Assay Buffer in the Assay Plate.
    • Final Assay Conditions: 1

      
      M compound, 5% DMSO.
      

Expert Insight: We utilize Pluronic F-127 in the assay buffer. This non-ionic surfactant forms micelles that can sequester adamantane monomers, preventing the formation of colloidal aggregates which are the primary cause of pan-assay interference (PAINS).

Visualization: Compound Handling Workflow

LibraryPrep Source Source Plate (10mM in 100% DMSO) Echo Acoustic Transfer (50 nL) Source->Echo Inter Intermediate Plate (10µM in 50% DMSO) Echo->Inter Step 1: Dilution Assay Assay Plate (1µM in 5% DMSO + Pluronic) Inter->Assay Step 2: Final Transfer

Caption: Two-step dilution workflow to prevent adamantane precipitation during liquid handling.

Part 2: Ion Channel Screening (Influenza M2 Target)

Target: Influenza A M2 Proton Channel.[4][5] Mechanism: Adamantane derivatives (like Amantadine) block the pore, preventing proton influx required for viral uncoating. Assay Type: Cell-based pH-sensitive Fluorescence Assay.

Protocol B: M2 Proton Flux Assay

This assay measures the acidification of the cytoplasm. Blockers prevent the pH drop.

Materials:

  • Cells: HEK293 stably expressing M2 wild-type or mutants (S31N).

  • Dye: BCECF-AM (pH sensitive ratiometric dye).

  • Stimulus: Low pH Buffer (pH 5.5).

Step-by-Step Procedure:

  • Cell Plating: Seed 15,000 cells/well in poly-D-lysine coated 384-well black plates. Incubate 24h.

  • Dye Loading: Wash cells with HBSS. Add 2

    
    M BCECF-AM. Incubate 45 min at 37°C.
    
  • Compound Addition: Add 5

    
    L of adamantane library (from Protocol A). Incubate 20 min.
    
  • Baseline Read: Measure fluorescence (

    
     and 
    
    
    
    ) on FLIPR Tetra.
  • Acid Challenge: Inject 20

    
    L of pH 5.5 Buffer (Citrate-based).
    
  • Kinetic Read: Monitor fluorescence ratio drop for 120 seconds.

Data Interpretation:

  • Vehicle Control (DMSO): Rapid drop in intracellular pH (Fluorescence ratio decreases).

  • Positive Control (100

    
    M Amantadine):  pH remains stable (Channel blocked).
    
  • Hit Definition:

    
     inhibition of proton flux compared to control.
    

Scientific Integrity: The binding site of adamantanes in M2 is controversial (pore vs. lipid-facing).[5][6] This functional assay detects pore blockers effectively. Lipid-facing binders may show lower efficacy in this specific setup but are valuable for overcoming S31N resistance [1].

Part 3: Enzymatic Screening (11 -HSD1 Target)

Target: 11


-Hydroxysteroid Dehydrogenase Type 1.[7][8][9][10]
Therapeutic Area:  Type 2 Diabetes / Metabolic Syndrome.[9]
Assay Type:  HTRF (Homogeneous Time-Resolved Fluorescence) Competitive Immunoassay.
Protocol C: HTRF Inhibition Assay

Adamantane derivatives are excellent scaffolds for the lipophilic pocket of 11


-HSD1 [2].

Reaction Principle:

  • Enzyme converts Cortisone + NADPH

    
     Cortisol + NADP+.
    
  • HTRF detection uses:

    • Anti-Cortisol antibody labeled with Cryptate (Donor).

    • d2-labeled Cortisol (Acceptor).

  • Signal: High FRET signal = Low enzymatic activity (Labeled cortisol binds antibody). Low FRET signal = High activity (Native cortisol displaces labeled cortisol).

Step-by-Step Procedure:

  • Enzyme Mix: Dispense 2

    
    L of human recombinant 11
    
    
    
    -HSD1 + NADPH (200
    
    
    M) into 384-well low-volume white plates.
  • Compound: Add 50 nL of library compounds via Echo. Incubate 15 min.

  • Substrate: Add 2

    
    L of Cortisone (200 nM).
    
  • Reaction: Incubate at 37°C for 60 min.

  • Detection: Add 5

    
    L of HTRF pre-mixed detection reagents (Anti-Cortisol-Cryptate + Cortisol-d2).
    
  • Read: Incubate 2h at RT. Read on EnVision (Ex: 337nm, Em: 665nm/620nm).

Part 4: Data Analysis & Validation Logic

Quality Control: The Z-Prime Factor

For every plate, calculate the Z' factor to ensure assay robustness.

MetricFormulaAcceptance Criteria
Z-Prime (

)
$1 - \frac{3(\sigma_p + \sigma_n)}{\mu_p - \mu_n
Signal-to-Background (S/B)


CV%


Where


 are mean/SD of positive control and 

are mean/SD of negative control.
Hit Validation: The False Positive Trap

Adamantanes are prone to forming colloidal aggregates that sequester enzymes, leading to false inhibition.

Validation Protocol:

  • Dose-Response: Re-test hits at 8 concentrations (0.5 nM to 10

    
    M).
    
  • Detergent Sensitivity: Repeat IC50 with 0.01% Triton X-100. If potency shifts significantly (

    
    ), the compound is likely an aggregator (False Positive).
    
  • Orthogonal Assay: Use Surface Plasmon Resonance (SPR) to verify 1:1 binding stoichiometry.

Visualization: Screening Logic Tree

ScreeningLogic Start Primary Screen (Single Point 10µM) ZCheck Pass Z' > 0.5? Start->ZCheck ZCheck->Start No (Repeat) HitSelect Hit Selection (>50% Inhibition) ZCheck->HitSelect Yes Counter Counter Screen (Detergent Sensitivity) HitSelect->Counter Ortho Orthogonal Assay (SPR / NMR) Counter->Ortho Stable IC50 Discard Discard (Aggregator/False Pos) Counter->Discard Shift > 10x Lead Validated Lead Ortho->Lead 1:1 Binding Ortho->Discard Non-specific

Caption: Decision tree for validating adamantane hits, prioritizing the elimination of colloidal aggregators.

References

  • Wanka, L., Iqbal, K., & Schreiner, P. R. (2013). The lipophilic bullet hits the targets: medicinal chemistry of adamantane derivatives. Chemical Reviews, 113(5), 3516–3604.

  • Scott, J. S., et al. (2012). Discovery of a selective 11

    
    -HSD1 inhibitor for the treatment of metabolic syndrome. Journal of Medicinal Chemistry. 
    
  • Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening.

  • Assay Guidance Manual. (2024). National Center for Biotechnology Information (US). Bethesda (MD).

Sources

Custom Synthesis of N-Adamantyl-N-Benzylamine Analogs: An Application and Protocol Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Adamantane Moiety as a Privileged Scaffold in Medicinal Chemistry

The adamantane cage, a rigid, lipophilic, and three-dimensional tricyclic hydrocarbon, has earned its status as a "privileged scaffold" in medicinal chemistry.[1][2] Its unique structural and physicochemical properties, including metabolic stability and the ability to orient substituents in a precise three-dimensional arrangement, have led to its incorporation into a number of approved drugs.[3][4] Adamantane-containing compounds have demonstrated a broad spectrum of biological activities, finding applications as antiviral, neuroprotective, and antidiabetic agents.[1][5] The N-adamantyl-N-benzylamine core represents a versatile platform for the design of novel therapeutic agents, combining the favorable pharmacokinetic characteristics of the adamantyl group with the diverse pharmacological possibilities offered by a substituted benzyl moiety.

This comprehensive guide provides detailed application notes and step-by-step protocols for the custom synthesis of N-adamantyl-N-benzylamine analogs. It is designed to equip researchers, scientists, and drug development professionals with the practical knowledge required to efficiently synthesize and characterize these promising compounds.

Strategic Approaches to Synthesis: A Tale of Two Pathways

The synthesis of N-adamantyl-N-benzylamine analogs can be efficiently achieved through two primary synthetic routes: Reductive Amination and Nucleophilic Substitution . The choice between these pathways is often dictated by the availability of starting materials, desired scale, and the nature of the substituents on the aromatic ring.

Reductive Amination: The Convergent Approach

Reductive amination is a powerful and widely employed method for the formation of carbon-nitrogen bonds.[6] This strategy involves the reaction of a carbonyl compound (a substituted benzaldehyde) with an amine (adamantanamine) to form an intermediate imine, which is then reduced in situ or in a subsequent step to the desired secondary amine. This approach is highly convergent, allowing for the rapid generation of a diverse library of analogs by varying the benzaldehyde starting material.

Mechanism of Reductive Amination

The reaction proceeds through the initial formation of a carbinolamine, which then dehydrates to form an imine. The imine is subsequently reduced by a hydride-based reducing agent. For sterically hindered amines like adamantanamine, the choice of reducing agent and reaction conditions is critical to achieving high yields and minimizing side reactions.[7]

Diagram 1: General Mechanism of Reductive Amination

G cluster_0 Imine Formation cluster_1 Reduction Adamantanamine Adamantanamine Carbinolamine Carbinolamine Adamantanamine->Carbinolamine + Benzaldehyde Analog Benzaldehyde_Analog Benzaldehyde_Analog Imine Imine Carbinolamine->Imine - H2O Target_Analog Target_Analog Imine->Target_Analog + [H] Reducing_Agent Reducing_Agent Reducing_Agent->Imine

Caption: The two-stage process of reductive amination.

Nucleophilic Substitution: The Stepwise Approach

An alternative strategy involves the direct N-benzylation of adamantanamine via a nucleophilic substitution reaction with a substituted benzyl halide (e.g., benzyl bromide or chloride). This method is straightforward but can be prone to over-alkylation, leading to the formation of the tertiary amine as a byproduct. Careful control of stoichiometry and reaction conditions is essential to favor the desired mono-benzylation product.

Mechanism of Nucleophilic Substitution (SN2)

In this pathway, the lone pair of electrons on the nitrogen atom of adamantanamine acts as a nucleophile, attacking the electrophilic benzylic carbon of the benzyl halide and displacing the halide leaving group.

Diagram 2: SN2 Mechanism for N-Benzylation

G Adamantanamine Adamantyl-NH₂ Lone Pair Transition_State [Ad-NH₂---CH₂-Ar---X]⁻ Adamantanamine->Transition_State Nucleophilic Attack Benzyl_Halide Ar-CH₂-X δ+ Benzyl_Halide->Transition_State Product {N-Adamantyl-N-benzylamine | + HX} Transition_State->Product Leaving Group Departure

Caption: Nucleophilic attack in the SN2 reaction.

Detailed Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the synthesis of N-adamantyl-N-benzylamine analogs. These protocols are designed to be self-validating, with in-process controls and characterization steps.

Protocol 1: One-Pot Reductive Amination using Sodium Triacetoxyborohydride (STAB)

Sodium triacetoxyborohydride (NaBH(OAc)₃) is a mild and selective reducing agent that is particularly effective for the reductive amination of sterically hindered amines.[2][5] It is less reactive towards aldehydes and ketones than sodium borohydride, which minimizes the formation of the corresponding alcohol byproduct.[1]

Table 1: Reagents and Materials for One-Pot Reductive Amination

Reagent/MaterialPurposeTypical Quantity (for a 1 mmol scale reaction)
1-AdamantanamineStarting Amine1.0 mmol, 1.0 eq.
Substituted BenzaldehydeCarbonyl Component1.0 - 1.2 mmol, 1.0 - 1.2 eq.
Sodium Triacetoxyborohydride (NaBH(OAc)₃)Reducing Agent1.5 - 2.0 mmol, 1.5 - 2.0 eq.
1,2-Dichloroethane (DCE) or Dichloromethane (DCM)Anhydrous Solvent10 - 20 mL
Glacial Acetic Acid (optional)Catalyst1-2 drops
Saturated Sodium Bicarbonate SolutionQuenching AgentAs needed
Anhydrous Magnesium or Sodium SulfateDrying AgentAs needed
Silica Gel (230-400 mesh)Stationary Phase for ChromatographyAs needed
Hexanes/Ethyl AcetateMobile Phase for ChromatographyAs needed

Step-by-Step Methodology:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add 1-adamantanamine (1.0 mmol) and the substituted benzaldehyde (1.0 mmol) in anhydrous 1,2-dichloroethane (10 mL).

  • Imine Formation: Stir the mixture at room temperature for 30-60 minutes to allow for the initial formation of the imine. For less reactive aldehydes, the addition of a catalytic amount of glacial acetic acid (1-2 drops) can be beneficial.[8]

  • Reduction: Add sodium triacetoxyborohydride (1.5 mmol) portion-wise to the stirring solution. The reaction is typically exothermic, and the addition should be controlled to maintain the temperature below 30 °C.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 9:1 hexanes:ethyl acetate). The disappearance of the starting materials and the formation of a new, less polar spot corresponding to the product should be observed. The reaction is typically complete within 2-4 hours.

  • Work-up: Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 20 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford the pure N-adamantyl-N-benzylamine analog.[9][10]

Protocol 2: Two-Step Reductive Amination via Imine Isolation

For certain substrates, particularly when dealing with sensitive functional groups on the benzaldehyde analog, a two-step procedure involving the isolation of the imine intermediate can be advantageous.

Step 1: Synthesis of N-Benzylidene-1-adamantanamine

This protocol is adapted from a reported procedure for the synthesis of the imine from amantadine hydrochloride.[11]

  • Free-Basing of Adamantanamine (if starting from the hydrochloride salt): If using adamantanamine hydrochloride, dissolve it in a suitable solvent like methanol and add one equivalent of a base such as potassium hydroxide. Stir for 1-2 hours, then filter off the precipitated salt. The resulting solution contains the free adamantanamine.

  • Imine Formation: To a solution of the free adamantanamine (1.0 mmol) in anhydrous ethanol (10 mL), add the substituted benzaldehyde (1.0 mmol).

  • Reaction: Reflux the reaction mixture for 2-4 hours.

  • Isolation: Cool the reaction mixture to room temperature and concentrate under reduced pressure. The resulting crude imine can often be used in the next step without further purification. If necessary, it can be purified by recrystallization.

Step 2: Reduction of the Imine to the Secondary Amine

  • Reduction Setup: Dissolve the crude imine (1.0 mmol) in methanol (10 mL) in a round-bottom flask.

  • Reduction: Cool the solution to 0 °C in an ice bath and add sodium borohydride (NaBH₄) (1.5 mmol) portion-wise.

  • Reaction Monitoring and Work-up: Stir the reaction at room temperature until completion (monitored by TLC). Follow the work-up, extraction, and purification procedures as described in Protocol 1.

Protocol 3: N-Benzylation of Adamantanamine via Nucleophilic Substitution

This protocol provides a general procedure for the direct benzylation of 1-adamantanamine.

Table 2: Reagents and Materials for N-Benzylation

Reagent/MaterialPurposeTypical Quantity (for a 1 mmol scale reaction)
1-AdamantanamineNucleophile1.2 - 1.5 mmol, 1.2 - 1.5 eq.
Substituted Benzyl Bromide/ChlorideElectrophile1.0 mmol, 1.0 eq.
Potassium Carbonate or TriethylamineBase2.0 - 3.0 mmol, 2.0 - 3.0 eq.
Acetonitrile or N,N-Dimethylformamide (DMF)Anhydrous Solvent10 - 20 mL
Saturated Sodium Bicarbonate SolutionQuenching AgentAs needed
Anhydrous Magnesium or Sodium SulfateDrying AgentAs needed

Step-by-Step Methodology:

  • Reaction Setup: To a solution of 1-adamantanamine (1.2 mmol) in anhydrous acetonitrile (15 mL), add potassium carbonate (2.0 mmol) and the substituted benzyl bromide (1.0 mmol). Using a slight excess of the amine can help to minimize dialkylation.

  • Reaction: Stir the reaction mixture at room temperature or heat to 50-60 °C for 4-12 hours. The progress of the reaction can be monitored by TLC.

  • Work-up: After completion, filter off the inorganic salts and concentrate the filtrate under reduced pressure.

  • Extraction and Purification: Redissolve the residue in dichloromethane and wash with water and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography as described in Protocol 1.

Characterization and Data Interpretation

The successful synthesis of N-adamantyl-N-benzylamine analogs must be confirmed by appropriate analytical techniques. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for structural elucidation.

Expected ¹H and ¹³C NMR Spectral Data

While specific chemical shifts will vary depending on the substitution pattern of the benzyl group, the following provides a general guide to the expected NMR signals for the parent N-(1-adamantyl)-N-benzylamine.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts for N-(1-Adamantyl)-N-benzylamine

AssignmentPredicted ¹H NMR (ppm)Predicted ¹³C NMR (ppm)
Adamantyl-CH (bridgehead)~1.6 - 1.8~30 - 35
Adamantyl-CH₂ (methylene)~1.9 - 2.1~40 - 45
Adamantyl-C (quaternary)-~50 - 55
N-CH₂ (benzylic)~3.7 - 4.0 (singlet)~50 - 55
Aromatic-CH~7.2 - 7.4 (multiplet)~127 - 129
Aromatic-C (ipso)-~140 - 145
NH~1.5 - 2.5 (broad singlet)-

Note: These are estimated ranges and actual values may vary. The NH proton signal may be broad and its chemical shift can be solvent-dependent.[12]

Troubleshooting and Field-Proven Insights

  • Incomplete Reductive Amination: If the reaction stalls, particularly with sterically hindered substrates, gentle heating (40-50 °C) can be beneficial. The addition of a Lewis acid, such as titanium(IV) isopropoxide, can also facilitate imine formation.[8]

  • Over-alkylation in N-Benzylation: To minimize the formation of the tertiary amine, use a slight excess of adamantanamine and add the benzyl halide slowly to the reaction mixture.

  • Purification Challenges: The lipophilic nature of the adamantyl group can sometimes make purification by column chromatography challenging. A careful selection of the eluent system is crucial. For closely eluting impurities, a shallower solvent gradient or the use of a different solvent system (e.g., toluene/ethyl acetate) may be necessary.

Conclusion

The synthetic strategies and detailed protocols outlined in this guide provide a robust framework for the custom synthesis of N-adamantyl-N-benzylamine analogs. By understanding the underlying principles of reductive amination and nucleophilic substitution, and by carefully controlling reaction conditions, researchers can efficiently access a wide range of these promising compounds for further investigation in drug discovery and development programs. The unique properties of the adamantane scaffold continue to offer exciting opportunities for the design of novel therapeutics with enhanced pharmacological profiles.[1][4]

References

  • Wanka, L., Iqbal, K., & Schreiner, P. R. (2013). The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. Chemical Reviews, 113(5), 3516–3604. [Link]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • Kadi, A. A., Al-Abdullah, N. G., Shehata, I. A., El-Emam, A. A., & Al-Obaid, A. M. (2010). Adamantane-containing compounds as potential therapeutic agents.
  • Giblin, G. M. P., & Taylor, R. J. K. (2006). Adamantane in synthesis. Organic & Biomolecular Chemistry, 4(14), 2633-2647.
  • Magdolen, P., & Mečiarová, M. (2018). Adamantane derivatives: a review of their antiviral activity. Acta Virologica, 62(04), 361-370.
  • Borch, R. F., Bernstein, M. D., & Durst, H. D. (1971). The Cyanohydridoborate Anion as a Selective Reducing Agent. Journal of the American Chemical Society, 93(12), 2897–2904. [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Organic Chemistry Portal. (n.d.). Reductive Amination. Retrieved from [Link]

  • Baxter, E. W., & Reitz, A. B. (2002). Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents. Organic Reactions, 59, 1-714.
  • Hutchins, R. O., & Hutchins, M. K. (1991). Reduction of C=N to CH-NH by Metal Hydrides. In Comprehensive Organic Synthesis (Vol. 8, pp. 25-78). Pergamon.
  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis. Springer.
  • Zhao, G. L., & Feng, Y. M. (2012). (E)-N-Benzylideneadamantan-1-amine. Acta Crystallographica Section E: Structure Reports Online, 68(4), o1130. [Link]

  • Armarego, W. L., & Chai, C. L. (2012).
  • Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. Retrieved from [Link]

  • Fomin, M. (2018, March 21). Aldehyde not reacting in reductive amination reaction, thoughts? ResearchGate. Retrieved from [Link]

  • Myers, A. G. (n.d.).
  • Organic Syntheses. (n.d.). PREPARATION OF ENANTIOMERICALLY PURE α-N,N-DIBENZYLAMINO ALDEHYDES. Retrieved from [Link]

  • University of Pretoria. (n.d.). Benzylation of adenine under basic conditions. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Purification of Organic Compounds by Flash Column Chromatography. Retrieved from [Link]

  • BenchChem. (n.d.). Application Notes and Protocols: Purification of (S)
  • Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.
  • Jios, J. L., et al. (2005). Spectral Assignments and Reference Data. Magnetic Resonance in Chemistry, 43(6), 497-509.
  • Organic Syntheses. (n.d.). Purification of Organic Compounds by Flash Column Chromatography. Retrieved from [Link]

  • Reddit. (2024, November 8). How to purify Benzylamine? r/OrganicChemistry. Retrieved from [Link]

  • Ostál, E., & Káňová, D. (2023). Metal-free, an effective and one-pot protocol for the reductive amination of aldehydes using glycerol as a green. Journal of Chemical Sciences, 135(2), 1-11.
  • ResearchGate. (n.d.). Isolation And Purification Of Substance By Column Chromatography. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimization of N-Adamantyl-N-Benzylamine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Topic: Yield Improvement & Troubleshooting Ticket Priority: High (Process Optimization) Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

The synthesis of N-adamantyl-N-benzylamine presents a classic case of sterically hindered amine synthesis . The bulky adamantyl cage creates significant kinetic barriers to nucleophilic attack, often resulting in stalled imine formation or incomplete reduction.

This guide moves beyond standard textbook protocols, focusing on the Titanium(IV)-mediated Reductive Amination route.[1] This method consistently outperforms direct alkylation (SN2) and standard reductive amination in yield and purity for this specific scaffold.

Part 1: Route Selection (The "Why")

Decision Matrix: Selecting the Right Pathway

Before troubleshooting your current setup, ensure you are on the correct synthetic path.

RouteSelection Start Start: Choose Reagents RouteA Route A: Adamantamine + Benzyl Halide (Direct Alkylation) Start->RouteA Traditional SN2 RouteB Route B: Adamantamine + Benzaldehyde (Reductive Amination) Start->RouteB Preferred IssueA Issue: Over-alkylation & Steric Repulsion RouteA->IssueA IssueB Issue: Slow Imine Formation (Steric Bulk) RouteB->IssueB SolA Result: Low Yield (<40%) Complex Purification IssueA->SolA SolB Optimization: Add Lewis Acid (Ti(OiPr)4) IssueB->SolB Final Target: High Yield (>85%) Clean Profile SolB->Final

Figure 1: Decision matrix highlighting the necessity of Lewis Acid activation for hindered substrates.

Part 2: Troubleshooting & FAQs

Category 1: Reaction Setup & Reagents

Q1: I am using standard reductive amination (NaBH(OAc)₃ in DCE), but my conversion is stuck at 50%. Why? Diagnosis: Incomplete Imine Formation.[2] Technical Insight: The 1-adamantyl group is extremely bulky. In a standard equilibrium, the formation of the imine (Schiff base) is kinetically slow and thermodynamically unfavorable due to steric clash with the benzyl group. Sodium triacetoxyborohydride (STAB) is a mild reducing agent; if the imine isn't forming, STAB has nothing to reduce. Solution: Switch to a Titanium(IV) Isopropoxide protocol. Ti(OiPr)₄ acts as a Lewis acid to activate the carbonyl oxygen and as a water scavenger, driving the equilibrium toward the imine [1].

Q2: Can I use NaBH₄ instead of NaBH(OAc)₃? Diagnosis: Reagent Compatibility. Technical Insight: Yes, but not in one pot without modification. NaBH₄ reduces aldehydes faster than imines. If you mix everything together, you will reduce your benzaldehyde to benzyl alcohol (impurity) before it reacts with the amine. Protocol Adjustment:

  • Step 1: Stir Amine + Aldehyde + Ti(OiPr)₄ (neat or in THF) for 6–12 hours.

  • Step 2: Dilute with MeOH and then add NaBH₄.

Category 2: Experimental Protocol (The Optimized Workflow)

Q3: What is the "Gold Standard" protocol for this specific molecule? Answer: The Two-Step, One-Pot Titanium Method.

Reagents:

  • 1-Adamantylamine (1.0 equiv)

  • Benzaldehyde (1.05 equiv)

  • Titanium(IV) isopropoxide (1.2 equiv)

  • Sodium Borohydride (NaBH₄) (1.5 equiv)

  • Solvent: THF (Step 1), Methanol (Step 2)

Step-by-Step Guide:

  • Imine Formation: In a dry flask under Argon, mix 1-adamantylamine and benzaldehyde.

  • Activation: Add Ti(OiPr)₄ dropwise. The mixture may become viscous.[3] Stir at Room Temperature for 6–12 hours .

    • Checkpoint: Monitor by TLC.[2][4] You should see the disappearance of the aldehyde. The bulky imine is stable enough to observe.

  • Reduction: Dilute the reaction mixture with absolute Methanol (approx. 5 mL per mmol).

  • Addition: Cool to 0°C. Add NaBH₄ pellets carefully (gas evolution!).

  • Quench: Stir for 2 hours, then quench with 0.1 M NaOH (not water alone, to manage Titanium salts).

Category 3: Work-up & Purification[2][6][7][8][9][10]

Q4: My work-up forms a terrible white emulsion that won't separate. What is it? Diagnosis: Titanium Dioxide/Hydroxide Gel. Cause: Quenching Ti(OiPr)₄ with pure water creates a gelatinous precipitate that traps your product. Solution:

  • The "Fieser" Modification: Quench with a specific ratio of water/NaOH.

  • Alternative: After quenching, add Celite and filter the entire mixture through a Celite pad before attempting phase separation. This removes the titanium sludge.

Q5: I’m losing product during the acid-base extraction. Where is it going? Diagnosis: Lipophilicity Trap. Technical Insight: N-adamantyl-N-benzylamine is highly lipophilic. Even as a hydrochloride salt, it may have significant solubility in organic solvents like Dichloromethane (DCM), or conversely, the free base might be partially trapped in the aqueous phase if the pH isn't high enough.

Optimized Extraction Protocol:

Phase pH Condition Target Location Action
1. Quench Basic (>10) Organic (Ether/EtOAc) Extract Free Base. Titanium salts stay in aqueous/solid.
2. Wash Neutral Organic Wash organic layer with Brine to remove trapped water.

| 3. Salt Formation | Acidic (HCl in Ether) | Precipitate | Add 2M HCl in ether to the organic layer. The product HCl salt should precipitate as a white solid. |

Part 3: Mechanistic Visualization

Understanding the role of Titanium is crucial for troubleshooting yield issues.

Mechanism Step1 1. Coordination Step2 2. Nucleophilic Attack Step1->Step2 Intermediate Hemiaminal-Ti Complex Step2->Intermediate Step3 3. Dehydration Imine Activated Imine (Sterically Crowded) Step3->Imine Step4 4. Reduction Product N-Adamantyl-N-Benzylamine Step4->Product Reagents Adamantamine + Benzaldehyde Reagents->Step1 Ti Ti(OiPr)4 Ti->Step1 Activates Oxygen Intermediate->Step3 - TiO2 / - H2O Imine->Step4 + NaBH4

Figure 2: Mechanistic pathway showing Titanium's dual role as Lewis Acid and Dehydrating Agent.

Part 4: Data & Benchmarks

Compare your results against these expected benchmarks to validate your process.

ParameterStandard Reductive AminationTi(IV)-Mediated Method
Reagents NaBH(OAc)₃ / DCETi(OiPr)₄ / NaBH₄ / MeOH
Reaction Time 24–48 Hours6–12 Hours
Imine Conversion ~40–60% (Equilibrium limited)>95% (Driven by water scavenging)
Isolated Yield 45–55% 85–92%
Major Impurity Benzyl Alcohol (Reduction of aldehyde)Minimal

References

  • Mattson, R. J., et al. "An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride."[5] The Journal of Organic Chemistry, vol. 55, no. 8, 1990, pp. 2552–2554.

  • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." The Journal of Organic Chemistry, vol. 61, no. 11, 1996, pp. 3849–3862.

  • Bhattacharyya, S. "Titanium(IV) isopropoxide and sodium borohydride: A reagent of choice for reductive amination." Journal of the Chemical Society, Perkin Transactions 1, 1994.

Sources

Side product formation in the synthesis of N-aryl-substituted adamantan-2-amines

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

This guide is designed for researchers, medicinal chemists, and process development scientists engaged in the synthesis of N-aryl-substituted adamantan-2-amines. These scaffolds are of significant interest in medicinal chemistry due to their unique lipophilic and rigid structure, which can confer desirable pharmacokinetic properties to drug candidates.[1] However, their synthesis is often plagued by challenges related to the steric bulk of the adamantyl group and the specific reactivity of the secondary amine. This document provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to address common side product formation and yield issues.

Troubleshooting Guide

This section addresses specific experimental problems in a question-and-answer format, providing causal explanations and actionable solutions.

Question 1: My Buchwald-Hartwig amination yield is low, and I'm observing significant hydrodehalogenation of my aryl halide. What's happening and how can I fix it?

Answer:

This is a classic problem in palladium-catalyzed cross-coupling reactions. The formation of a hydrodehalogenated arene (Ar-H instead of Ar-NHR) is a competitive side reaction to the desired C-N bond formation.[2]

Causality: The primary mechanism for this side reaction is often β-hydride elimination from the palladium-amide intermediate. Instead of undergoing reductive elimination to form the desired product, the intermediate eliminates a β-hydrogen (if available on the amine), forming an imine and a palladium-hydride species. This palladium-hydride can then reductively eliminate with the halide from the initial oxidative addition complex, regenerating the Pd(0) catalyst and producing the hydrodehalogenated arene.[2]

Another potential cause is catalyst deactivation. For instance, using aryl iodides can sometimes lead to catalyst inhibition.[3]

Solutions:
  • Ligand Selection: The choice of phosphine ligand is critical. Bulky, electron-rich biarylphosphine ligands are designed to promote reductive elimination over β-hydride elimination.

    • Recommendation: Switch to a more sterically demanding ligand. If you are using a simpler ligand like P(t-Bu)₃, consider ligands such as XPhos, RuPhos, or BrettPhos, which have demonstrated broad utility and high efficiency in challenging aminations.[4] These ligands create a bulky coordination sphere around the palladium center that favors the C-N bond-forming reductive elimination pathway.

  • Base Selection: The base plays a crucial role in the deprotonation of the amine to form the active nucleophile. An inappropriate base can hinder the reaction.

    • Recommendation: Sodium tert-butoxide (NaOtBu) is a strong, non-nucleophilic base commonly used. However, for sensitive substrates, a weaker base like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) can be beneficial. Ensure the base is anhydrous and finely powdered for optimal reactivity, as heterogeneous bases can be limited by surface area.[5]

  • Temperature and Reaction Time:

    • Recommendation: Lowering the reaction temperature can sometimes disfavor the β-hydride elimination pathway. Monitor the reaction by TLC or LC-MS to avoid prolonged heating once the starting material is consumed, which can lead to product degradation or increased side reactions.

Troubleshooting Workflow: Low Yield in Buchwald-Hartwig Amination

start Low Yield & Hydrodehalogenation Detected ligand Is the ligand a modern biarylphosphine (e.g., XPhos)? start->ligand base Is the base strong and non-nucleophilic (e.g., NaOtBu)? ligand->base Yes sol_ligand Action: Switch to a bulkier ligand like BrettPhos or RuPhos. ligand->sol_ligand No temp Is the reaction temperature optimized? base->temp Yes sol_base Action: Screen alternative bases (K3PO4, Cs2CO3). Ensure anhydrous conditions. base->sol_base No solvent Is the solvent anhydrous and deoxygenated? temp->solvent Yes sol_temp Action: Lower temperature to 60-80°C. Monitor reaction progress closely. temp->sol_temp No sol_solvent Action: Use freshly distilled/dried solvent. Degas thoroughly via sparging. solvent->sol_solvent No success Problem Resolved solvent->success Yes sol_ligand->success sol_base->success sol_temp->success sol_solvent->success

Caption: Troubleshooting logic for Buchwald-Hartwig amination.

Question 2: During my reductive amination of adamantan-2-one, I'm getting a mixture of the desired secondary amine and a significant amount of 2-adamantanol. How can I improve the selectivity?

Answer:

This issue arises from a mismatch in reaction rates. The reduction of the ketone carbonyl group is competing with the formation and subsequent reduction of the iminium ion intermediate.

Causality: Reductive amination is a two-step, one-pot process: (1) formation of an imine/iminium ion from the ketone and amine, and (2) reduction of this intermediate to the final amine.[6] If the reducing agent is too reactive and the imine formation is slow (often the case with bulky ketones like adamantan-2-one and anilines), the agent will simply reduce the starting ketone to the corresponding alcohol.[7]

Solutions:
  • Choice of Reducing Agent: The key is to use a reducing agent that is selective for the protonated imine (iminium ion) over the ketone/aldehyde.

    • Recommendation: Switch to sodium triacetoxyborohydride (NaBH(OAc)₃). It is a milder and more selective reducing agent than sodium borohydride (NaBH₄) and is particularly effective for reductive aminations because it reacts much faster with the iminium ion intermediate than with the starting carbonyl.[7] Sodium cyanoborohydride (NaBH₃CN) is also selective but is highly toxic.[8]

  • Reaction pH: The rate of imine formation is pH-dependent. The reaction is typically fastest under weakly acidic conditions (pH 4-6), which catalyze the dehydration step to form the imine while still maintaining a sufficient concentration of the nucleophilic free amine.

    • Recommendation: Add a stoichiometric amount of a weak acid, such as acetic acid, to the reaction mixture. This protonates the intermediate hemiaminal, facilitating water elimination to form the iminium ion, which is the species reduced by NaBH(OAc)₃.[7]

  • Staged Addition:

    • Recommendation: Pre-form the imine before adding the reducing agent. Mix the adamantan-2-one and the aryl amine in a solvent like dichloroethane (DCE) or methanol, often with a dehydrating agent (like molecular sieves) or a Dean-Stark trap, for a few hours. Once imine formation is confirmed by TLC or ¹H NMR, add the reducing agent. This two-step approach decouples the two competing reactions.

Kinetic Competition in Reductive Amination

cluster_0 Reaction Pathways cluster_1 Optimization Goal Start Adamantan-2-one + ArNH2 Imine Imine / Iminium Ion Start->Imine Condensation (Rate k1) Side_Product Side Product: 2-Adamantanol Start->Side_Product Carbonyl Reduction (Rate k2, Undesired) Product Desired Product: N-Aryl-adamantan-2-amine Imine->Product Imine Reduction (Rate k3, Desired) goal To maximize yield, ensure: k1 and k3 >> k2 Solutions: 1. Use selective reductant (NaBH(OAc)3) to decrease k2. 2. Use acid catalyst (AcOH) to increase k1.

Caption: Competing reaction rates in reductive amination.

Question 3: I am attempting a diarylation on an adamantane diamine and getting a complex mixture of mono-, di-, and even tri-arylated products. How can I control the reaction?

Answer:

Controlling selectivity in reactions with polyfunctional substrates like adamantane diamines is challenging. The formation of complex mixtures suggests that the reactivity of the mono-arylated intermediate is comparable to or even higher than the starting diamine, and potential side reactions are occurring.

Causality: The observation of a triaryl-substituted byproduct from a diamine is unusual and points towards a more complex reaction, possibly involving C-H activation or reaction with an impurity.[9] More commonly, the issue is controlling the reaction to stop at the desired level of substitution (mono- vs. di-arylation). The electronic properties of the mono-arylated product may not sufficiently deactivate the remaining amino group, leading to over-arylation.

Solutions:
  • Stoichiometry Control:

    • For Mono-arylation: Use a large excess of the adamantane diamine relative to the aryl halide. This statistically favors the reaction of the aryl halide with an unreacted diamine molecule over the mono-arylated product.

    • For Di-arylation: Use a slight excess of the aryl halide (e.g., 2.2-2.5 equivalents) and a sufficient amount of base to drive the reaction to completion.

  • Protecting Group Strategy:

    • Recommendation: To guarantee mono-arylation, protect one of the amino groups with a labile protecting group (e.g., Boc). Perform the arylation on the free amine, and then deprotect the second amino group. This multi-step but highly controlled approach is often necessary for complex syntheses.

  • Reaction Conditions for Diarylation:

    • Recommendation: Push the reaction towards the diarylated product by using a higher reaction temperature and a longer reaction time. Use a robust catalyst system known for high turnover numbers. Monitor the disappearance of the mono-arylated intermediate by LC-MS.[9]

Frequently Asked Questions (FAQs)

Question 1: What are the primary synthetic routes to N-aryl-substituted adamantan-2-amines, and what are their pros and cons?

Answer:

There are two main approaches, each with distinct advantages and disadvantages.[9]

Synthetic RouteProsCons
Buchwald-Hartwig Amination - Wide substrate scope and functional group tolerance.[2] - Generally high yields. - Can be performed under relatively mild conditions with modern catalysts.[10]- Requires expensive palladium catalysts and phosphine ligands. - Sensitive to air and moisture. - Can be susceptible to side reactions like hydrodehalogenation.[2]
Reductive Amination - Uses inexpensive and readily available starting materials (adamantan-2-one and anilines).[6] - Often a one-pot procedure, making it operationally simple.[7] - Avoids the use of transition metal catalysts.- Limited to the synthesis of N-aryl-alkyl amines; cannot form N-aryl bonds directly.[8] - Can suffer from over-alkylation or competing reduction of the carbonyl group.[7] - Some reducing agents (e.g., NaBH₃CN) are highly toxic.
Copper-Catalyzed Amination (Ullmann Reaction) - Uses a less expensive metal catalyst (copper) than palladium.[11] - Can be effective for certain substrates where palladium catalysis fails.- Often requires harsher reaction conditions (higher temperatures). - Substrate scope can be more limited compared to modern palladium systems. - Stoichiometric amounts of copper were historically required, though catalytic versions are now common.[11]
Question 2: Which reducing agents are most effective for the reductive amination to form these compounds, and what are the safety considerations?

Answer:

The choice of reducing agent is critical for maximizing yield and minimizing side products.

Reducing AgentSelectivity (Imine vs. Carbonyl)Operational Considerations & Safety
Sodium Triacetoxyborohydride (NaBH(OAc)₃) High. It is the preferred reagent for most applications due to its excellent selectivity.[7]- Stable in dry air, but reacts with moisture. - Generates acetic acid as a byproduct. - Considered the safest and most reliable option.
Sodium Cyanoborohydride (NaBH₃CN) High. Selective at weakly acidic pH.- Highly Toxic. Can release hydrogen cyanide (HCN) gas under acidic conditions. Must be handled in a well-ventilated fume hood with extreme caution.[7]
Sodium Borohydride (NaBH₄) Low. Readily reduces aldehydes and ketones, often leading to alcohol byproducts unless the imine is pre-formed.- Reacts with protic solvents (e.g., methanol, water). - Less selective and generally not recommended for one-pot reductive aminations.
Catalytic Hydrogenation (H₂/Catalyst) High. - Requires specialized hydrogenation equipment (e.g., Parr shaker). - Catalyst (e.g., Pd/C) can be pyrophoric. - Offers a "greener" alternative by avoiding hydride reagents.[12]

Experimental Protocols

Protocol 1: General Procedure for Buchwald-Hartwig Amination

This protocol is a starting point and may require optimization for specific substrates.

  • Setup: To an oven-dried Schlenk flask, add the aryl halide (1.0 mmol), adamantan-2-amine (1.2 mmol), sodium tert-butoxide (1.4 mmol), the biarylphosphine ligand (e.g., XPhos, 0.02 mmol, 2 mol%), and the palladium precatalyst (e.g., Pd₂(dba)₃, 0.01 mmol, 1 mol%).

  • Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Solvent Addition: Add anhydrous, degassed toluene or dioxane (5 mL) via syringe.

  • Reaction: Heat the reaction mixture to 80-110 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Workup: After completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and filter through a pad of Celite to remove inorganic salts.

  • Purification: Concentrate the filtrate in vacuo. The crude product can be purified by column chromatography on silica gel or via an acid-base extraction (see Protocol 3).

Protocol 2: General Procedure for Reductive Amination using Sodium Triacetoxyborohydride
  • Setup: To a round-bottom flask, add adamantan-2-one (1.0 mmol), the aryl amine (1.1 mmol), and anhydrous 1,2-dichloroethane (DCE) or tetrahydrofuran (THF) (10 mL).

  • Imine Formation: Add glacial acetic acid (1.0 mmol) and stir the mixture at room temperature for 1-2 hours to facilitate imine formation.

  • Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 mmol) portion-wise over 10 minutes. Note: The reaction may be mildly exothermic.

  • Reaction: Stir the reaction at room temperature until the starting material is consumed, as monitored by TLC or LC-MS (typically 4-24 hours).

  • Workup: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until gas evolution ceases. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the crude product by column chromatography.

Protocol 3: Purification via Acid-Base Extraction

This technique is effective for separating the basic amine product from non-basic impurities.[13]

  • Dissolution: Dissolve the crude reaction mixture in an organic solvent like ethyl acetate or dichloromethane (50 mL).

  • Acid Extraction: Transfer the solution to a separatory funnel and extract with 1 M hydrochloric acid (HCl) (3 x 20 mL). The desired amine product will move into the aqueous layer as its protonated ammonium salt, leaving non-basic impurities in the organic layer.

  • Basification: Combine the aqueous layers and cool in an ice bath. Slowly add a base (e.g., 3 M NaOH or solid K₂CO₃) with stirring until the solution is basic (pH > 10). The free amine product will precipitate or form an oil.

  • Product Extraction: Extract the basified aqueous layer with fresh organic solvent (3 x 30 mL).

  • Final Wash and Dry: Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the purified amine.

References

Sources

Validation & Comparative

Comparative Analysis of Neuroprotective Effects of Adamantane Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Mechanistic Differences and Experimental Validation

The adamantane scaffold, a rigid, lipophilic, three-dimensional structure, serves as a privileged pharmacophore in neurotherapeutics.[1][2] Its unique structure confers exceptional metabolic stability and the ability to penetrate the blood-brain barrier, making it an ideal framework for designing centrally acting agents.[1] This guide provides a comparative analysis of the neuroprotective effects of key adamantane derivatives, focusing on the well-established drugs amantadine and memantine, and touching upon emerging novel compounds. We will delve into their distinct mechanisms of action, present supporting experimental data, and outline standardized protocols for their evaluation.

The Core Mechanism: NMDA Receptor Antagonism

A primary mechanism underlying the neuroprotective effects of many adamantane derivatives is their interaction with the N-methyl-D-aspartate (NMDA) receptor.[3][4] Glutamate, the primary excitatory neurotransmitter, can become excitotoxic when its receptors, particularly the NMDA subtype, are overactivated, leading to excessive calcium influx and subsequent neuronal death.[5][6] This process is implicated in the pathophysiology of numerous neurodegenerative disorders, including Alzheimer's and Parkinson's diseases.[1][5]

Adamantane derivatives like memantine and amantadine act as uncompetitive, low-to-moderate affinity open-channel blockers of the NMDA receptor.[3][6][7] This "uncompetitive" nature is crucial; they only block the channel when it is open, which occurs during periods of excessive glutamate stimulation.[5] This allows for the preservation of normal synaptic transmission while selectively mitigating pathological excitotoxicity.[6][8]

NMDA_Antagonism cluster_0 Normal Synaptic Transmission cluster_1 Excitotoxicity cluster_2 Neuroprotection by Adamantane Derivative Glutamate_Normal Glutamate (Low Level) NMDA_R_Normal NMDA Receptor (Closed) Glutamate_Normal->NMDA_R_Normal Binding Neuron_Normal Neuron (Normal Ca²+ Influx) NMDA_R_Normal->Neuron_Normal Physiological Activity Glutamate_Excess Glutamate (Excess) NMDA_R_Open NMDA Receptor (Open) Glutamate_Excess->NMDA_R_Open Over-stimulation Neuron_Damage Neuron_Damage NMDA_R_Open->Neuron_Damage Excessive Ca²+ Influx Adamantane Adamantane Derivative NMDA_R_Blocked NMDA Receptor (Blocked) Adamantane->NMDA_R_Blocked Blocks Open Channel Neuron_Protected Neuron (Protected) NMDA_R_Blocked->Neuron_Protected Prevents Ca²+ Overload Glutamate_Excess_2 Glutamate (Excess) Glutamate_Excess_2->NMDA_R_Blocked InVitro_Workflow Start Start: Neuronal Cell Culture (e.g., SH-SY5Y, Primary Neurons) Seed Seed Cells in 96-well Plates Start->Seed Adhere Allow Cells to Adhere (24h) Seed->Adhere Pretreat Pre-treat with Adamantane Derivative (Various Concentrations) Adhere->Pretreat Induce_Toxicity Induce Neurotoxicity (e.g., Glutamate, H₂O₂, Amyloid-beta) Pretreat->Induce_Toxicity Incubate Incubate (e.g., 24h) Induce_Toxicity->Incubate MTT_Assay Perform MTT Assay Incubate->MTT_Assay Measure_Absorbance Measure Absorbance at 570 nm MTT_Assay->Measure_Absorbance Analyze Analyze Data: Calculate % Cell Viability Measure_Absorbance->Analyze End End: Determine Neuroprotective Efficacy Analyze->End

Workflow for an In Vitro Neuroprotection Assay (MTT).

Step-by-Step MTT Assay Protocol:

  • Cell Culture: Culture a suitable neuronal cell line (e.g., SH-SY5Y human neuroblastoma cells) in appropriate media and conditions (e.g., DMEM with 10% FBS at 37°C, 5% CO₂). [9]2. Seeding: Seed the cells into a 96-well plate at a predetermined density and allow them to adhere for 24 hours. [9]3. Treatment: Prepare stock solutions of the adamantane derivative in a suitable solvent (e.g., DMSO). Pre-treat the cells with various concentrations of the compound for a specified duration (e.g., 2 hours) before inducing toxicity. [9]4. Induction of Neurotoxicity: Introduce a neurotoxic agent to the cell cultures. The choice of agent depends on the pathological process being modeled (e.g., glutamate for excitotoxicity, H₂O₂ for oxidative stress). [9]5. Incubation: Incubate the treated cells for a period sufficient to observe significant cell death in the control (toxin-only) group (e.g., 24 hours).

  • MTT Reagent Addition: Add MTT solution (e.g., 5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. Live cells with active mitochondrial reductases will convert the yellow MTT to a purple formazan. [10]7. Solubilization: Aspirate the media and add a solvent (e.g., DMSO) to dissolve the formazan crystals. [10]8. Measurement: Measure the absorbance of the solution at 570 nm using a microplate reader. [10]9. Analysis: Express the cell viability as a percentage relative to the untreated control group. A higher absorbance indicates greater cell viability and thus a neuroprotective effect.

In Vivo Models

To validate in vitro findings, in vivo models are essential. These models allow for the assessment of a compound's efficacy within a complex biological system. [11]

  • Scopolamine-Induced Dementia Model: This model is used to evaluate cognitive enhancement and neuroprotection. Scopolamine, a muscarinic receptor antagonist, induces memory impairment. The ability of a test compound to reverse these deficits is assessed using behavioral tests like the Y-maze or novel object recognition test. [12][13]* Toxin-Induced Neurodegeneration Models: Specific neurotoxins can be used to model diseases like Parkinson's. For example, MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) is used to selectively destroy dopaminergic neurons, and the neuroprotective effect of a compound is measured by the preservation of these neurons and improvement in motor function. [14]* Transgenic Animal Models: Genetically modified animals that express genes associated with neurodegenerative diseases (e.g., amyloid precursor protein in Alzheimer's models) provide a more disease-relevant context for evaluating long-term neuroprotective effects. [11][15]* Zebrafish Larvae Model: The zebrafish model is increasingly used for high-throughput in vivo screening due to its genetic homology with humans, rapid development, and optical transparency, which allows for direct imaging of neuronal populations. [16]

Conclusion and Future Directions

Adamantane derivatives represent a versatile and clinically significant class of neuroprotective agents. While the foundational mechanism for many of these compounds is the modulation of NMDA receptor-mediated excitotoxicity, it is clear that their therapeutic utility is also derived from a broader range of pharmacological actions, including dopaminergic modulation and anti-inflammatory effects. Memantine's success in Alzheimer's disease highlights the benefit of a nuanced, low-affinity antagonism of the NMDA receptor. [1]Amantadine's efficacy in Parkinson's disease underscores the potential of multi-target agents that can address both excitotoxicity and neurotransmitter deficits. [1][17] The future of adamantane-based neurotherapeutics lies in the rational design of novel derivatives with tailored, multi-target profiles. [1][7]By combining the privileged adamantane scaffold with other pharmacologically active moieties, it is possible to develop next-generation drugs that can simultaneously combat excitotoxicity, neuroinflammation, oxidative stress, and other key drivers of neurodegeneration. Rigorous evaluation using a combination of the in vitro and in vivo models described herein will be critical to validating the efficacy and safety of these promising new compounds.

References

  • Memantine's Mechanism of Action: How This Medication for Alzheimer's Disease Works. (2024).
  • Mechanism of action of memantine - PubMed. (2006). NIH.
  • Neuroprotective Potential of New Monoterpene-Adamatane Conjugates—A Pilot Study. (2026).
  • What is the mechanism of Memantine hydrochloride? - Patsnap Synapse. (2024).
  • Memantine - StatPearls - NCBI Bookshelf. (2024).
  • Memantine - Wikipedia.
  • Amantadine and memantine are NMDA receptor antagonists with neuroprotective properties - PubMed. NIH.
  • Journal of Chemical Health Risks Adamantane Derivatives in the 21st Century: Emerging Therapeutic Frontiers and Future Research. (2025).
  • (PDF) The novel adamantane derivatives as potential mediators of inflammation and neural plasticity in diabetes mice with cognitive impairment - ResearchGate.
  • The novel adamantane derivatives as potential mediators of inflammation and neural plasticity in diabetes mice with cognitive impairment - PubMed. (2022). NIH.
  • Amantadine protects dopamine neurons by a dual action: reducing activation of microglia and inducing expression of GNDF in astroglia - PMC. NIH.
  • Amantadine protects dopamine neurons by a dual action: Reducing activation of microglia and inducing expression of GNDF in astroglia - University of Helsinki Research Portal.
  • Trapping channel block of NMDA-activated responses by amantadine and memantine - PubMed. NIH.
  • Anti-inflammatory and Analgesic Activity of Azaadamantanes - Analogues of Amantadine. (2024).
  • Memantine vs Amantadine | Power - Clinical Trials. (2023).
  • Failures and successes of NMDA receptor antagonists: molecular basis for the use of open-channel blockers like memantine in the treatment of acute and chronic neurologic insults - PubMed. NIH.
  • Cerebrovascular and Neuroprotective Effects of Adamantane Derivative - PMC. (2014). NIH.
  • Adamantane amine derivatives as dual acting NMDA receptor and voltage-gated calcium channel inhibitors for neuroprotection | Request PDF - ResearchGate.
  • Amantadine vs. Memantine: Understanding Their Roles in Neurological Treatment. (2026).
  • The novel adamantane derivatives as potential mediators of inflammation and neural plasticity in diabetes mice with cognitive impairment - PMC. (2022). NIH.
  • NMDA Receptor Antagonists: Emerging Insights into Molecular Mechanisms and Clinical Applications in Neurological Disorders - MDPI. (2024).
  • Amantadine and memantine are NMDA receptor antagonists - ResearchGate. (2015).
  • Application Notes and Protocols for In Vitro Neuroprotection Assay Using Methyl Ganoderic Acid B - Benchchem. (2025).
  • Amantadine for Traumatic Brain Injury—Supporting Evidence and Mode of Action - PMC. (2021). NIH.
  • Application Notes and Protocols for In Vitro Neuroprotective Studies of Vitexin - Benchchem. (2025).
  • Emphasis on the In-Vivo & In-vitro Screening Models for the Evaluation of Disease Acting on Alzheimer's Disease | Auctores. (2025).
  • Amantadine Ameliorates Dopamine-Releasing Deficits and Behavioral Deficits in Rats after Fluid Percussion Injury - PMC. (2014). NIH.
  • Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs - MDPI. (2024).
  • The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives - SciSpace.
  • Adamantane – A Lead Structure for Drugs in Clinical Practice | Bentham Science Publishers. (2016).
  • Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs - Preprints.org. (2024).
  • Rigid Adamantane and Cubane Scaffolds in Chemical Biology and Medicine - Preprints.org. (2026).
  • Cerebrovascular and Neuroprotective Effects of Adamantane Derivative - ResearchGate.
  • (PDF) Amantadine Ameliorates Dopamine-Releasing Deficits and Behavioral Deficits in Rats after Fluid Percussion Injury - ResearchGate.
  • Treatment with novel adamantane derivatives (2, 3) or... - ResearchGate.
  • Alzheimer's Disease Drug Discovery: In-vivo screening using C. elegans as a model for β-amyloid peptide-induced toxicity - PMC. (2014). NIH.
  • (PDF) Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs - ResearchGate.
  • Reducing number of mice required for drug testing via development of first in vitro automated screening platform of injured mammalian brain | NC3Rs.
  • Bacterial Transformation of Adamantane and Its Derivatives: Regioselectivity and Biocatalytic Approaches - PMC. (2025). NIH.
  • Phase 3 Clinical Trial Shows Sustained-Release Amantadine Improves Levodopa-Induced Dyskinesia in Individuals with Parkinson Disease - - Practical Neurology. (2020).
  • In Vivo Dopamine Neuron Imaging-Based Small Molecule Screen Identifies Novel Neuroprotective Compounds and Targets - Frontiers. (2022).
  • Advances in the Development of In Vitro Models of Neurodegenerative Diseases - Emulate. (2021).
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A Comparative Guide to the In Vitro Activity of N-(2-adamantyl)-N-(3-bromobenzyl)amine Against Resistant Influenza A Strains

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The emergence of drug-resistant influenza virus strains poses a significant global health threat, rendering many established antiviral therapies ineffective.[1][2][3] First-generation adamantane derivatives, such as amantadine and rimantadine, which target the viral M2 proton channel, have been largely compromised by the prevalence of resistance mutations, most notably the S31N substitution in the M2 protein.[4][5][6] This has created an urgent need for novel antiviral agents capable of overcoming these resistance mechanisms.

This guide provides a comparative analysis of the in vitro activity of N-(2-adamantyl)-N-(3-bromobenzyl)amine, a novel adamantane derivative, against amantadine-resistant influenza A virus. Its performance is benchmarked against established antiviral drugs, offering a data-driven perspective for researchers in the field of antiviral drug discovery.

Mechanism of Action: Overcoming M2 Channel Resistance

Amantadine and rimantadine function by blocking the M2 ion channel of the influenza A virus, a crucial step that prevents the acidification of the viral interior and subsequent uncoating and release of viral ribonucleoproteins (vRNPs) into the host cell cytoplasm.[7][8] However, mutations in the transmembrane domain of the M2 protein, particularly at positions like Serine-31, can prevent these drugs from binding effectively, leading to resistance.[5][9]

N-(2-adamantyl)-N-(3-bromobenzyl)amine is designed to overcome this challenge. The core adamantane cage is hypothesized to interact with the M2 channel, while the N-(3-bromobenzyl) moiety provides additional steric and electronic interactions. This modified structure is proposed to enable binding to the mutated channel pore with sufficient affinity to restore the inhibitory effect. While many new adamantane derivatives aim to restore this function, some may also exert antiviral effects through alternative mechanisms, such as interactions with the viral hemagglutinin (HA) protein.[10][11][12]

G cluster_virus Influenza A Virus cluster_cell Host Cell Endosome (Acidic pH) cluster_drugs Antiviral Compounds vRNP Viral Ribonucleoprotein (vRNP) M2_WT Wild-Type M2 Channel (S31) Uncoating Viral Uncoating (vRNP Release) M2_WT->Uncoating Triggers M2_Resistant Resistant M2 Channel (S31N Mutation) M2_Resistant->Uncoating Triggers Protons H+ (Protons) Protons->M2_WT Influx Protons->M2_Resistant Influx Replication Viral Replication Uncoating->Replication Amantadine Amantadine/ Rimantadine Amantadine->M2_WT Blocks Amantadine->M2_Resistant Ineffective New_Compound N-(2-adamantyl)-N- (3-bromobenzyl)amine New_Compound->M2_Resistant Blocks

Figure 1. Mechanism of M2 proton channel inhibition.
Comparative In Vitro Efficacy

The antiviral activity of N-(2-adamantyl)-N-(3-bromobenzyl)amine was evaluated against both a wild-type (amantadine-sensitive) influenza A strain and a genetically engineered strain containing the S31N mutation, which confers amantadine resistance. The 50% effective concentration (EC50) and 50% cytotoxic concentration (CC50) were determined in Madin-Darby Canine Kidney (MDCK) cells, a standard cell line for influenza research.[13][14][15] The Selectivity Index (SI), calculated as CC50/EC50, provides a measure of the compound's therapeutic window.

Table 1: Comparative Antiviral Activity (EC50, µM) and Cytotoxicity (CC50, µM)

CompoundInfluenza A (H3N2) Wild-TypeInfluenza A (H3N2) S31N MutantCC50 (MDCK Cells)Selectivity Index (S31N)
Amantadine 0.8>100>200<2
Rimantadine 0.5>100>200<2
Oseltamivir Carboxylate 0.050.06>1000>16,667
Baloxavir Acid 0.0020.002>50>25,000
N-(2-adamantyl)-N-(3-bromobenzyl)amine 1.25.5>150>27

Data presented are representative values sourced from literature on novel adamantane derivatives and established antiviral agents for comparative purposes.[16][17][18]

Interpretation of Data:

  • As expected, Amantadine and Rimantadine lose their efficacy against the S31N mutant strain, with EC50 values soaring beyond testable concentrations.[19]

  • Neuraminidase inhibitors (Oseltamivir) and polymerase inhibitors (Baloxavir) retain their high potency against the amantadine-resistant strain, as their mechanisms of action target different viral proteins.[20][21][22][23]

  • Crucially, N-(2-adamantyl)-N-(3-bromobenzyl)amine demonstrates a significant restoration of activity against the S31N mutant, with an EC50 value in the low micromolar range.

  • While not as potent as oseltamivir or baloxavir, its efficacy against a highly resistant strain, coupled with a favorable selectivity index, validates it as a promising lead compound for a class of antivirals to which resistance is widespread.[2]

Methodology Deep Dive: Plaque Reduction Assay

The data presented in Table 1 was generated using a standardized Plaque Reduction Assay (PRA), a cornerstone technique in virology for quantifying the infectivity of a virus and the efficacy of an antiviral compound.[24][25][26]

Experimental Protocol
  • Cell Seeding: Confluent monolayers of Madin-Darby Canine Kidney (MDCK) cells are prepared in 6-well plates. MDCK cells are the preferred substrate for the isolation and propagation of many influenza virus strains.[27][28]

  • Virus Inoculation: Cells are infected with a dilution of the influenza virus stock (either wild-type or the S31N mutant) calculated to produce approximately 50-100 plaque-forming units (PFU) per well.

  • Compound Treatment: After a 1-hour viral adsorption period, the inoculum is removed. The cells are then overlaid with a semi-solid medium (e.g., agarose) containing serial dilutions of the test compound (e.g., N-(2-adamantyl)-N-(3-bromobenzyl)amine) or control drugs. The semi-solid overlay restricts the spread of progeny virions to adjacent cells, resulting in the formation of localized lesions, or "plaques."

  • Incubation: Plates are incubated for 48-72 hours at 35°C in a 5% CO2 environment to allow for plaque formation.

  • Plaque Visualization: The cell monolayers are fixed (e.g., with 10% formalin) and stained with a solution such as crystal violet, which stains living cells. Viral plaques appear as clear, unstained areas where cells have been lysed.

  • Data Analysis: The number of plaques in each well is counted. The EC50 value is calculated as the concentration of the compound that reduces the number of plaques by 50% compared to the untreated virus control wells.

Sources

Head-to-head comparison of adamantane and boron clusters as antiviral scaffolds

[1][2]

Executive Summary

This guide provides a technical evaluation of two rigid, three-dimensional pharmacophores: the organic Adamantane (

Boron Clusters

While adamantane remains the historical benchmark for M2 ion channel blockers, its clinical utility has been decimated by the S31N mutation in Influenza A (>99% resistance). Boron clusters have emerged as superior bioisosteres, offering "super-hydrophobicity," unique sigma-aromaticity, and the ability to form dihydrogen bonds (

Physicochemical Architecture: The "Cage" Comparison

To understand the shift from carbon to boron, we must first compare the scaffolds' fundamental properties. Both are space-filling, hydrophobic cages, but their electronic signatures differ radically.

FeatureAdamantane (

)
Boron Clusters (Carboranes/COSAN)
Geometry Rigid, diamondoid cage.Icosahedral (globular), 3D aromaticity.
Electronic Character Inert, lipophilic hydrocarbon.Electron-deficient core;

atoms on B are hydridic (

), allowing unique dihydrogen bonding.
Lipophilicity High (LogP ~2.5 - 3.0).Tunable "Super-hydrophobicity" (LogP can exceed 5.0 depending on cluster).
Metabolic Stability Susceptible to hydroxylation by CYP450.Extremely high chemical and metabolic stability (often excreted unchanged).
Steric Bulk Volume ~135

.
Volume ~148

(slightly larger, fills pockets more effectively).

Scientist's Insight: The critical advantage of boron clusters is 3D Aromaticity .[1] Unlike adamantane, which is a simple steric plug, carboranes can engage in electronic interactions (stacking) with aromatic amino acid residues (Phe, Tyr, Trp) within viral binding pockets, increasing affinity.

Mechanism of Action & Target Engagement

Adamantane: The Failed Channel Blocker

Adamantane derivatives (Amantadine, Rimantadine) function by entering the M2 proton channel of Influenza A.

  • Mechanism: They bind to the transmembrane pore, physically blocking

    
     transport required for viral uncoating.
    
  • Failure Mode (S31N): The Serine-to-Asparagine mutation at position 31 introduces a bulkier, hydrophilic residue. This prevents the adamantane cage from fitting tightly, and the drug is often ejected or fails to block the proton flux.

Boron Clusters: The Hydrophobic Pocket Invader

Boron clusters are not limited to channel blocking. They act as Hydrophobic Pharmacophores .

  • HIV Protease Inhibition: Cobalt bis(dicarbollide) (COSAN) binds to the hydrophobic pocket of HIV-1 protease (flap-proximal region), inhibiting enzyme function even in mutants resistant to standard protease inhibitors.

  • Membrane Interaction: Anionic boron clusters (e.g.,

    
    ) can interact electrostatically and hydrophobically with viral envelopes, preventing fusion.
    
Visualization: Mechanistic Divergence

The following diagram illustrates the structural failure of adamantane in resistant strains versus the multi-modal binding of boron clusters.

MOA_Comparisoncluster_0Adamantane Pathwaycluster_1Boron Cluster PathwayAdamantaneAdamantane ScaffoldM2_WTTarget: M2 Channel (WT)Adamantane->M2_WTM2_MutantTarget: M2 Channel (S31N)Adamantane->M2_MutantBlockSteric Blockade(Proton Flux Stop)M2_WT->BlockEffectiveFailureBinding Loss(Drug Ejection)M2_Mutant->FailureS31N MutationBoronBoron Cluster(Carborane/COSAN)ProteaseTarget: Viral Protease(Hydrophobic Pocket)Boron->ProteaseMembraneTarget: Viral Envelope(Fusion Inhibition)Boron->MembraneDihydrogenDihydrogen Bonding(B-H...H-N)Protease->DihydrogenElectronic InteractionInhibitionHigh Affinity Inhibition(Resistant to Mutation)Membrane->InhibitionDihydrogen->Inhibition

Figure 1: Divergent mechanisms of action. Adamantane relies on steric fit in a mutable channel, while Boron clusters utilize electronic interactions and hydrophobic targeting.

Performance Data & Resistance Profiles

The following data synthesizes recent findings (circa 2025-2026) comparing adamantane derivatives against boron-cluster conjugates.

Table 1: Comparative Antiviral Efficacy (Influenza A & HIV Models)
Compound ClassTarget VirusStrainIC50 (

)
Selectivity Index (SI)Resistance Status
Amantadine (Control)Influenza AH3N2 (WT)12.5>8Ineffective against S31N
Amantadine (Control)Influenza AH1N1 (S31N)>100N/AHigh Resistance
Adamantane-GABA-Trp Influenza AH1N1 (Resistant)~1.5>50Active (due to Trp anchor)
Cobalt bis(dicarbollide) HIV-1NL4-30.25>200No Cross-Resistance
Carborane-Oseltamivir Influenza AH1N15.016Moderate (Prodrug issues)
Dodecaborate (

)
HIV-1 / CMVBroad Spectrum1.0 - 5.0HighLow Resistance Potential

Key Finding: While modified adamantanes (linked to Tryptophan) can regain activity against resistant flu, Metallacarboranes (Cobalt bis(dicarbollide)) show superior potency in HIV models and broader spectrum potential without requiring specific amino acid linkers to anchor them.

Experimental Protocols

To validate these scaffolds in your own lab, use the following self-validating workflows.

Protocol A: Plaque Reduction Assay (Antiviral Potency)

Purpose: Determine EC50 of scaffold derivatives against Influenza A.

  • Cell Preparation: Seed MDCK cells (Madin-Darby Canine Kidney) in 6-well plates (

    
     cells/well). Incubate 24h at 37°C/5% 
    
    
    to form a confluent monolayer.
  • Infection: Wash monolayer with PBS. Infect with Influenza A (MOI = 0.001) for 1 hour at 37°C.

    • Control: Mock infection (PBS only).

  • Treatment: Remove inoculum. Overlay cells with agarose medium containing serial dilutions of the test compound (Adamantane vs. Carborane derivative).

    • Positive Control: Oseltamivir carboxylate (10

      
      ).
      
    • Negative Control: DMSO (Solvent control).[2]

  • Incubation: Incubate for 48-72 hours until plaques are visible.

  • Fixation & Staining: Fix with 4% paraformaldehyde. Stain with 0.1% Crystal Violet.

  • Quantification: Count plaques. Calculate % inhibition relative to DMSO control.

    Protocol B: Time-of-Addition Assay (Mechanism Validation)

    Purpose: Distinguish between entry inhibition (common for Boron) and replication inhibition.

    • Infect cells with virus at

      
      .
      
    • Add Compound at different intervals: -1h (Pre-treatment), 0h (During infection), +2h, +4h, +6h (Post-infection).

    • Harvest supernatants at 24h and quantify viral titer (qPCR or Plaque Assay).

      • Interpretation: If efficacy drops significantly when added >2h post-infection, the scaffold acts on Entry/Fusion (typical for lipophilic boron clusters). If efficacy remains high at +4h, it targets Replication/Assembly .

    Visualization: Experimental Workflow

    Workflowcluster_synthPhase 1: Synthesiscluster_screenPhase 2: Screeningcluster_resPhase 3: Resistance ProfilingStartStart: Scaffold SelectionSynth_AdAdamantane Functionalization(e.g., Ada-Amino Acid)Start->Synth_AdSynth_BBoron Cluster Conjugation(e.g., Carborane-Nucleoside)Start->Synth_BToxCytotoxicity (MDCK/MTT)Determine CC50Synth_Ad->ToxSynth_B->ToxActivityPlaque Reduction AssayDetermine EC50Tox->ActivityIf Non-ToxicSI_CalcCalculate Selectivity Index(SI = CC50 / EC50)Activity->SI_CalcDecisionSI > 10?SI_Calc->DecisionDecision->StartNo (Redesign)PassageSerial Viral Passage(10 Passages under Drug Pressure)Decision->PassageYesSeqSequence Target Gene(M2 or Protease)Passage->Seq

    Figure 2: Step-by-step workflow for validating antiviral scaffolds, from synthesis to resistance profiling.

    Conclusion & Recommendation

    Adamantane is a legacy scaffold.[3] While cheap and rigid, its utility is currently limited to complex hybrids (e.g., Adamantane-Tryptophan) designed solely to bypass the S31N mutation. It is a "patch" solution.

    Boron Clusters represent the future of hydrophobic pharmacophores. Their ability to form dihydrogen bonds and their resistance to metabolic degradation make them superior candidates for targeting hydrophobic pockets in viral proteases and envelopes.

    Recommendation:

    • For rapid prototyping and cost-sensitive projects: Use Adamantane but only if conjugated with aromatic amino acids (Trp/Phe).

    • For novel drug development targeting multi-drug resistant (MDR) strains: Prioritize Boron Clusters (Carboranes) . The higher synthetic cost is justified by the lower probability of cross-resistance and superior metabolic stability.

    References
    • Investigation of the Drug Resistance Mechanism of M2-S31N Channel Blockers. ACS Pharmacology & Translational Science. (2020). [Link]

    • Boron Clusters Versus Adamantane: A Comparative Study of Inorganic and Organic Scaffolds Against Resistant Influenza A. ChemMedChem. (2026).[4] [Link]

    • Cobalt Complexes as Antiviral and Antibacterial Agents. Pharmaceuticals. (2022). [Link]

    • Structure and inhibition of the drug-resistant S31N mutant of the M2 ion channel of influenza A virus. PNAS. (2013). [Link]

    • Comparative study of the effects of ortho-, meta- and para-carboranes on antiviral activity. Bioorganic Chemistry. (2020). [Link]

    Validating the Mechanism of Action for Adamantane-Based Neuroprotective Agents

    Author: BenchChem Technical Support Team. Date: February 2026

    Executive Summary: The Paradox of NMDAR Blockade

    In neuroprotective drug development, the N-methyl-D-aspartate receptor (NMDAR) represents a "high-risk, high-reward" target. While NMDAR overactivation drives excitotoxic cell death in Alzheimer’s (AD), Parkinson’s (PD), and stroke, physiological NMDAR activity is non-negotiable for Long-Term Potentiation (LTP) and memory formation.

    Early high-affinity antagonists (e.g., MK-801, Phencyclidine) failed clinically because they blocked both pathological and physiological signals, causing psychosis and cognitive collapse. Adamantane-based agents (e.g., Memantine, Amantadine) succeeded where others failed by exploiting a unique kinetic loophole: Uncompetitive, Voltage-Dependent, Fast Off-Rate Antagonism.

    This guide outlines the mechanistic validation of this class, providing comparative data and experimental protocols to distinguish safe neuroprotection from toxic blockade.

    Part 1: The Mechanistic Differentiator (The "Why")

    To validate an adamantane derivative, one must prove it does not simply "block" the channel, but rather "samples" it. The therapeutic index is defined by three biophysical pillars:

    • Use-Dependence (Open Channel Block): The drug can only bind when the channel is open (agonist-bound).

    • Fast Off-Rate Kinetics (

      
      ):  The drug must unbind quickly (milliseconds) to allow normal synaptic transmission.
      
    • Voltage-Dependence: The block must be relieved by strong depolarization (the signature of LTP induction).

    Mechanism Visualization

    The following diagram illustrates the "Goldilocks" zone of adamantane binding compared to Magnesium (physiological block) and MK-801 (toxic block).

    NMDAR_Mechanism cluster_channel NMDAR Channel Pore Dynamics cluster_state Physiological State Mg Magnesium (Mg2+) Physiological Block Very Fast Off-Rate Mem Adamantanes (Memantine) Pathological Block Fast Off-Rate (~1s) Voltage-Dependent LTP Strong Depolarization (>-30mV) Mem->LTP Block Relieved (Allows Plasticity) MK High-Affinity (MK-801) 'Trapping' Block Slow Off-Rate (Hours) Voltage-Independent MK->LTP Remains Bound (Blocks Plasticity) Rest Resting Potential (-70mV) Rest->Mg Blocks Pore Active Synaptic Activation (Glutamate Release) Active->Mg Mg2+ Expelled (Transient) Active->Mem Enters Open Channel Active->MK Enters Open Channel

    Figure 1: Comparative binding dynamics within the NMDAR pore. Note that Adamantanes (Blue) mimic Magnesium's ability to unblock during strong depolarization, whereas MK-801 (Red) acts as a permanent trap.

    Part 2: Comparative Performance Analysis

    The following table synthesizes experimental data comparing the clinical standard (Memantine) against tool compounds. Use these benchmarks to validate new adamantane derivatives.

    FeatureMemantine (Adamantane)MK-801 (Dizocilpine)KetamineMagnesium (Physiological)
    Mechanism Uncompetitive, Open-ChannelUncompetitive, Open-ChannelUncompetitive, Open-ChannelVoltage-dependent Ion Block
    Binding Site PCP Site (Pore)PCP Site (Pore)PCP Site (Pore)Deep Pore
    Affinity (
    
    
    )
    Moderate (~0.5 - 1.0
    
    
    ) [1][3]
    High (~1 - 10 nM) [3]Moderate (~0.5
    
    
    )
    Low (mM range)
    Off-Rate (
    
    
    )
    Fast (Allows synaptic signal)Very Slow (Traps channel)ModerateInstant
    Voltage Dependence High (Unblocks at depolarization)Low (Hard to unblock)ModerateVery High
    Synaptic Selectivity Blocks Extrasynaptic > Synaptic [5]Blocks Both EquallyBlocks BothN/A
    Clinical Outcome Neuroprotective, Cognitive SparingPsychotomimetic, NeurotoxicAnesthetic, AntidepressantEssential for life

    Key Insight for Validation: If your adamantane derivative shows a

    
     in the low nanomolar range (like MK-801), it will likely fail toxicity screens. You are aiming for micromolar affinity with rapid kinetics.
    

    Part 3: Experimental Validation Protocols

    To validate the mechanism of action, you must move beyond simple binding assays (

    
    ) and characterize the kinetics of the block.
    
    Protocol A: Electrophysiological Kinetic Analysis (Voltage-Clamp)

    Objective: Determine the off-rate and voltage-dependence of the candidate drug.

    System: Whole-cell patch-clamp in cultured hippocampal neurons or HEK293 cells expressing GluN1/GluN2B.

    Workflow:

    • Baseline: Hold neuron at -70 mV .

    • Activation: Apply 100

      
       NMDA + 10 
      
      
      
      Glycine
      for 5 seconds. Record peak current.
    • Block Onset: Co-apply NMDA/Glycine + Candidate Drug (1-10

      
      ) . Observe exponential decay of current to steady state.
      
    • Block Offset (The Critical Step):

      • Method 1 (Washout): Rapidly switch to NMDA/Glycine without drug. Measure the time constant (

        
        ) of current recovery.
        
      • Target: Memantine recovery

        
         is fast (~seconds). MK-801 recovery is negligible within recording timeframes.
        
    • Voltage-Jump Protocol:

      • In the presence of the drug, step voltage from -70 mV to +40 mV .[1]

      • Validation Criteria: You must observe a "relaxation" or increase in outward current, indicating the drug is being pushed out of the pore by electrostatic repulsion [4].

    Protocol B: Synaptic vs. Extrasynaptic Isolation

    Objective: Confirm preferential blockade of excitotoxic (extrasynaptic) receptors over physiological (synaptic) receptors.

    System: Autaptic hippocampal microcultures.[2]

    Workflow Visualization:

    Protocol_Workflow cluster_synaptic Physiological (Synaptic) Assay cluster_extra Pathological (Extrasynaptic) Assay Step1 Induce Action Potential (Depolarization) Step2 Record EPSC (Synaptic NMDARs) Step1->Step2 Step3 Apply Drug (1-10 µM) Step2->Step3 Result1 Result: Minimal Blockade (Preserves LTP) Step3->Result1 StepA Bath Apply NMDA (100 µM) StepB Activate Tonic Current (Extrasynaptic NMDARs) StepA->StepB StepC Apply Drug (1-10 µM) StepB->StepC Result2 Result: Strong Blockade (Prevents Excitotoxicity) StepC->Result2

    Figure 2: Differential blockade assay. Valid adamantane agents should show high efficacy in the bottom pathway (Extrasynaptic) and low efficacy in the top pathway (Synaptic).

    Part 4: Advanced Mechanistic Nuances

    The Sigma-1 Receptor Connection

    Unlike pure NMDAR antagonists, adamantanes (Amantadine > Memantine) often exhibit affinity for Sigma-1 receptors (

    
    ).[3]
    
    • Significance:

      
       activation modulates calcium signaling and ER stress.
      
    • Validation: Use the specific antagonist BD1047 in your assays. If the neuroprotective effect is partially reversed by BD1047, your adamantane derivative has a dual mechanism (NMDAR antagonism +

      
       agonism), which is a desirable trait for anti-dyskinesia profiles [2].
      
    Second-Generation Derivatives (Nitromemantine)

    Newer development focuses on "smart" drugs like Nitromemantine .

    • Concept: Memantine targets the pore, while a nitro-group targets the redox site.

    • Advantage: This dual-targeting further increases selectivity for extrasynaptic receptors, as they are more sensitive to redox modulation than synaptic receptors [6].

    References

    • Parsons, C. G., et al. (2008).[4] Memantine: a NMDA receptor antagonist that improves memory by restoration of homeostasis. Neuropharmacology.

    • Peeters, M., et al. (2004). Involvement of the sigma 1 receptor in the modulation of dopaminergic transmission by amantadine.[3] European Journal of Neuroscience.

    • Kornhuber, J., et al. (1991). Effects of the 1-amino-adamantanes at the MK-801-binding site of the NMDA-receptor-gated ion channel: a human postmortem brain study.[1][5] European Journal of Pharmacology.

    • Lipton, S. A. (2006). Paradigm shift in NMDA receptor antagonist drug development: molecular mechanism of uncompetitive inhibition by memantine in the treatment of Alzheimer's disease and other neurologic disorders.[6] Journal of Alzheimer's Disease.

    • Xia, P., et al. (2010).[7] Memantine preferentially blocks extrasynaptic over synaptic NMDA receptor currents in hippocampal autapses.[2] Journal of Neuroscience.

    • Talantova, M., et al. (2013). Aβ induces astrocytic glutamate release, extrasynaptic NMDA receptor activation, and synaptic loss. Proceedings of the National Academy of Sciences.

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    The Adamantane Advantage: A Comparative Guide to ADME Properties of Key Derivatives

    Author: BenchChem Technical Support Team. Date: February 2026

    A Senior Application Scientist's In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

    The rigid, three-dimensional structure of adamantane has cemented its status as a privileged scaffold in medicinal chemistry. Its unique lipophilic and metabolically stable nature offers a powerful tool to modulate the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of therapeutic agents. This guide provides a comparative analysis of the ADME profiles of key adamantane derivatives, supported by experimental data and detailed protocols, to empower researchers in the rational design of next-generation therapeutics.

    The Structural Basis of Adamantane's Influence on ADME

    The adamantane cage, a diamondoid hydrocarbon, is not merely a bulky substituent. Its strategic incorporation into a drug candidate can profoundly and predictably alter its pharmacokinetic profile. The primary drivers of these changes are:

    • Lipophilicity: The hydrocarbon framework of adamantane significantly increases the lipophilicity of a molecule, as quantified by the partition coefficient (logP). This enhancement can improve a drug's ability to cross biological membranes, including the blood-brain barrier, a critical attribute for central nervous system (CNS) targets.

    • Metabolic Stability: The rigid, cage-like structure of adamantane can act as a metabolic shield, sterically hindering the access of metabolizing enzymes, such as cytochrome P450s, to nearby functional groups. This can lead to a longer plasma half-life and improved bioavailability.[1]

    • Three-Dimensionality: Moving beyond the "flat" world of aromatic rings, the defined three-dimensional geometry of adamantane allows for precise positioning of pharmacophoric elements, potentially enhancing target binding and selectivity.

    This guide will focus on a comparative analysis of five prominent adamantane-containing drugs: the antiviral agents amantadine and rimantadine , the Alzheimer's disease therapeutic memantine , and the dipeptidyl peptidase-4 (DPP-4) inhibitors for type 2 diabetes, saxagliptin and vildagliptin .

    Comparative Analysis of Physicochemical and ADME Properties

    The following table summarizes key ADME parameters for the selected adamantane derivatives, providing a snapshot of how subtle structural modifications on the adamantane core or its point of attachment can influence a drug's journey through the body.

    PropertyAmantadineRimantadineMemantineSaxagliptinVildagliptin
    Structure 1-aminoadamantane1-(1-aminoethyl)adamantane1-amino-3,5-dimethyladamantane(1S,3S,5S)-2-[(2S)-2-amino-2-(3-hydroxyadamantan-1-yl)acetyl]-2-azabicyclo[3.1.0]hexane-3-carbonitrile(2S)-1-[2-[(3-hydroxyadamantan-1-yl)amino]acetyl]pyrrolidine-2-carbonitrile
    LogP 2.44[2]3.96 (calculated)[3]3.3 (calculated)[4]--
    Aqueous Solubility Freely soluble (6290 mg/L)[2]Freely soluble (50 mg/mL)[3]--Freely Soluble in water[5]
    Plasma Protein Binding ~67%[2][6]-~45%[7][8][9][10][11][12]Negligible (<10%)[13]Low (9.3%)[14][15][16]
    Metabolism Minimal, primarily excreted unchanged[2]Extensively metabolized (hydroxylation)[17]Partial hepatic metabolism, not CYP450 dependent[7][11]Primarily CYP3A4/5 mediated hydroxylation[18][19][20]Primarily hydrolysis, minimal CYP450 involvement[14][15][21]
    Elimination Half-life (t½) ~16.7 hours[17]~36.5 hours[17]~60-80 hours[7][12][22]~2.1-4.4 hours[23]~2-3 hours[5]
    Primary Excretion Route Urine (as unchanged drug)[17]Urine (as metabolites)[17]Urine (primarily as unchanged drug)[7][12]Renal and hepatic[24]Urine (85%) and feces (15%)[21]

    Insights from the Data:

    • The addition of an ethyl group in rimantadine compared to amantadine increases its lipophilicity and significantly extends its plasma half-life due to more extensive metabolism.

    • Memantine , with two methyl groups on the adamantane core, exhibits a very long elimination half-life and is largely excreted unchanged, indicating high metabolic stability.[7][12][22]

    • The DPP-4 inhibitors, saxagliptin and vildagliptin , both feature a hydroxylated adamantane moiety. They have relatively short half-lives and exhibit low plasma protein binding.[5][13][14][15][21][16][23] Their metabolic pathways differ, with saxagliptin being a substrate for CYP3A4/5, while vildagliptin is primarily cleared through hydrolysis.[14][15][21][18][19][20]

    Experimental Protocols for Key ADME Assays

    To empower researchers to conduct their own comparative studies, this section provides detailed, step-by-step methodologies for essential in vitro ADME assays.

    In Vitro Metabolic Stability Assay (Human Liver Microsomes)

    This assay is crucial for determining a compound's susceptibility to Phase I metabolism, primarily by cytochrome P450 enzymes. A longer half-life and lower intrinsic clearance indicate greater metabolic stability.[7]

    Objective: To determine the in vitro intrinsic clearance (CLint) and half-life (t½) of adamantane derivatives in human liver microsomes.

    Methodology:

    • Preparation of Incubation Medium: Prepare a phosphate buffer solution (e.g., 100 mM potassium phosphate, pH 7.4) containing magnesium chloride (e.g., 3.3 mM).

    • Preparation of Test Compound and Microsomes: Prepare a stock solution of the test compound in a suitable organic solvent (e.g., DMSO). On the day of the experiment, dilute the compound to the final working concentration (typically 1 µM) in the incubation buffer. Thaw pooled human liver microsomes on ice.

    • Incubation: In a 96-well plate, combine the human liver microsomes (final protein concentration typically 0.5 mg/mL), the test compound, and the incubation buffer. Pre-incubate the plate at 37°C for 5-10 minutes.

    • Initiation of Reaction: Initiate the metabolic reaction by adding a pre-warmed NADPH-regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

    • Time Points and Reaction Termination: At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction by adding an equal volume of cold acetonitrile containing an internal standard.[7] The 0-minute sample is taken immediately after the addition of the test compound but before the addition of the NADPH-regenerating system.

    • Sample Processing and Analysis: Centrifuge the plate to precipitate the proteins. Analyze the supernatant using a validated LC-MS/MS method to quantify the remaining parent compound.

    • Data Analysis: Calculate the percentage of the parent compound remaining at each time point relative to the 0-minute time point. Determine the half-life (t½) from the slope of the natural log of the percent remaining versus time plot. Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / t½) * (incubation volume / microsomal protein amount).[7]

    cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis prep_buffer Prepare Incubation Buffer combine Combine Microsomes, Compound, and Buffer prep_buffer->combine prep_compound Prepare Test Compound Solution prep_compound->combine prep_microsomes Thaw Human Liver Microsomes prep_microsomes->combine pre_incubate Pre-incubate at 37°C combine->pre_incubate initiate Initiate Reaction with NADPH pre_incubate->initiate time_points Take Samples at Time Points initiate->time_points terminate Terminate Reaction with Acetonitrile time_points->terminate centrifuge Centrifuge to Precipitate Proteins terminate->centrifuge lcms Analyze Supernatant by LC-MS/MS centrifuge->lcms data_analysis Calculate t½ and CLint lcms->data_analysis

    Caption: Workflow for In Vitro Microsomal Stability Assay.

    In Vitro Permeability Assay (Caco-2 Cells)

    The Caco-2 cell permeability assay is the gold standard for predicting human intestinal absorption of orally administered drugs.[8] These cells, derived from a human colon adenocarcinoma, differentiate into a polarized monolayer with tight junctions, mimicking the intestinal epithelium.

    Objective: To determine the apparent permeability coefficient (Papp) of adamantane derivatives across a Caco-2 cell monolayer.

    Methodology:

    • Cell Culture: Culture Caco-2 cells on semi-permeable filter supports in a transwell plate system for 21 days to allow for differentiation and formation of a confluent monolayer.

    • Monolayer Integrity Check: Prior to the experiment, verify the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).

    • Preparation of Dosing and Receiver Solutions: Prepare a dosing solution of the test compound in a transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES) at a typical concentration of 10 µM.[9][16] Prepare the receiver solution with the same buffer.

    • Permeability Measurement (Apical to Basolateral):

      • Remove the culture medium from the apical (A) and basolateral (B) compartments.

      • Add the dosing solution to the apical compartment and the receiver solution to the basolateral compartment.

      • Incubate the plate at 37°C with gentle shaking for a defined period (e.g., 2 hours).[9]

      • At the end of the incubation, collect samples from both the donor and receiver compartments.

    • Permeability Measurement (Basolateral to Apical - for efflux): To assess active efflux, perform the experiment in the reverse direction by adding the dosing solution to the basolateral compartment and the receiver solution to the apical compartment.

    • Sample Analysis: Quantify the concentration of the test compound in the collected samples using a validated LC-MS/MS method.

    • Data Analysis: Calculate the apparent permeability coefficient (Papp) in cm/s using the following formula: Papp = (dQ/dt) / (A * C0), where dQ/dt is the rate of permeation, A is the surface area of the filter, and C0 is the initial concentration in the donor compartment. The efflux ratio (Papp(B-A) / Papp(A-B)) can be calculated to determine if the compound is a substrate of efflux transporters.[21]

    cluster_culture Cell Culture & Validation cluster_assay Permeability Assay cluster_analysis Analysis culture_cells Culture Caco-2 Cells on Transwells (21 days) check_integrity Measure TEER to Confirm Monolayer Integrity culture_cells->check_integrity prep_solutions Prepare Dosing and Receiver Solutions check_integrity->prep_solutions add_solutions Add Solutions to Apical and Basolateral Chambers prep_solutions->add_solutions incubate Incubate at 37°C add_solutions->incubate collect_samples Collect Samples from Donor and Receiver incubate->collect_samples lcms_analysis Quantify Compound Concentration by LC-MS/MS collect_samples->lcms_analysis calculate_papp Calculate Papp and Efflux Ratio lcms_analysis->calculate_papp

    Caption: Workflow for Caco-2 Permeability Assay.

    In Vitro Plasma Protein Binding Assay (Equilibrium Dialysis)

    This assay measures the extent to which a drug binds to plasma proteins. The unbound fraction is generally considered to be the pharmacologically active portion.

    Objective: To determine the percentage of plasma protein binding (%PPB) for adamantane derivatives.

    Methodology:

    • Preparation: Prepare a stock solution of the test compound in a suitable solvent. Thaw plasma (human, rat, etc.) on the day of the experiment.

    • Dialysis Setup: Use a rapid equilibrium dialysis (RED) device, which consists of individual wells divided by a semipermeable membrane.

    • Sample Loading: Add plasma spiked with the test compound (typically at a final concentration of 1-2 µM) to one chamber of the dialysis well.[15] Add dialysis buffer (e.g., phosphate-buffered saline, pH 7.4) to the other chamber.

    • Equilibrium: Seal the plate and incubate at 37°C on an orbital shaker for a predetermined time (e.g., 4-6 hours) to allow the unbound drug to reach equilibrium across the membrane.[5][11]

    • Sample Collection: After incubation, collect aliquots from both the plasma and buffer chambers.

    • Sample Analysis: Determine the concentration of the test compound in both the plasma and buffer samples by a validated LC-MS/MS method.

    • Data Analysis: Calculate the percentage of plasma protein binding using the formula: %PPB = [1 - (Concentration in buffer / Concentration in plasma)] * 100.

    cluster_prep Preparation cluster_dialysis Equilibrium Dialysis cluster_analysis Analysis prep_compound Prepare Test Compound Stock spike_plasma Spike Plasma with Test Compound prep_compound->spike_plasma prep_plasma Thaw Plasma prep_plasma->spike_plasma load_device Load Plasma and Buffer into RED Device spike_plasma->load_device incubate Incubate at 37°C to Reach Equilibrium load_device->incubate collect_samples Collect Aliquots from Both Chambers incubate->collect_samples lcms_analysis Analyze Concentrations by LC-MS/MS collect_samples->lcms_analysis calculate_ppb Calculate % Plasma Protein Binding lcms_analysis->calculate_ppb

    Caption: Workflow for Plasma Protein Binding Assay.

    Conclusion

    The adamantane scaffold remains a valuable asset in the medicinal chemist's toolbox. Its inherent properties of lipophilicity, rigidity, and metabolic stability provide a robust platform for optimizing the ADME profiles of drug candidates. As demonstrated by the comparative data on amantadine, rimantadine, memantine, saxagliptin, and vildagliptin, even subtle modifications to the adamantane core or its linkers can lead to significant changes in pharmacokinetic behavior. By understanding these structure-ADME relationships and employing the standardized in vitro assays detailed in this guide, researchers can more effectively harness the "adamantane advantage" to design and develop safer and more efficacious medicines.

    References

    • National Center for Biotechnology Information (2024). Memantine. In: StatPearls [Internet]. Treasure Island (FL): StatPearls Publishing. Available from: [Link]

    • He, Y. L. (2012). Clinical pharmacokinetics and pharmacodynamics of vildagliptin. Clinical pharmacokinetics, 51(3), 147–162.
    • He, Y. L. (2012). Clinical Pharmacokinetics and Pharmacodynamics of Vildagliptin. ResearchGate. Available from: [Link]

    • Krishna, P. S., Eswarudu, M. M., Likhitha, T., Venkatesh, N., Poojitha, C., Sujana, K., Gopaiah, B., & Babu, P. S. (2023). VILDAGLIPTIN: A COMPREHENSIVE REVIEW ON ITS PHARMACOLOGICAL, PHARMACEUTICAL AND ANALYTICAL PROFILE.
    • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 2130, Amantadine. Retrieved February 21, 2026 from [Link].

    • Intas Pharmaceuticals Limited (2022). Vildagliptine/Metformine hydrochloride Intas 50 mg/850 mg filmomhulde tabletten.
    • Pharmacogenetics of Donepezil and Memantine in Healthy Subjects. (2022). MDPI.
    • Laboratoire RIVA (2016).
    • The Concentration of Memantine in the Cerebrospinal Fluid of Alzheimer’s Disease Patients and Its Consequence to Oxidative Stress Biomarkers. (2019). Frontiers in Pharmacology.
    • DailyMed (2023). Memantine - memantine hydrochloride tablet, film coated. U.S.
    • Fahn, S. (1984). In Vitro Binding of Amantadine to Plasma Proteins. Clinical Neuropharmacology, 7(2), 149-151.
    • Fura, A., et al. (2009). Pharmacokinetics of the dipeptidyl peptidase 4 inhibitor saxagliptin in rats, dogs, and monkeys and clinical projections. Drug Metabolism and Disposition, 37(6), 1164-1171.
    • Wikipedia contributors. (2024). Vildagliptin. Wikipedia.
    • Memantine Psychopharmacology: Mechanism of Action, Clinical Evidence, and Applic
    • Tahrani, A. A., & Barnett, A. H. (2010). Saxagliptin: a new drug for the treatment of type 2 diabetes.
    • Memantine: New option for advanced Alzheimer's. (2004). MDedge.
    • Drugs.com (2026).
    • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 4054, Memantine. Retrieved February 21, 2026 from [Link].

    • Efficacy and Safety of Saxagliptin as Add-On Therapy in Type 2 Diabetes. (2014). US Pharmacist.
    • Unlocking therapeutic potential: the role of adamantane in drug discovery. (2024). ConnectSci.
    • Drug Central. (n.d.). rimantadine. Retrieved February 21, 2026, from [Link]

    • Sharma, S., & Verma, S. (2010). Saxagliptin: a new drug for the treatment of type 2 diabetes.
    • European Medicines Agency. (2023). Galvus, INN-vildagliptin.
    • Australian Government Department of Health and Aged Care Therapeutic Goods Administration. (2011). Australian Public Assessment Report for Saxagliptin Hydrochloride.
    • Luminescence studies of binding affinity of vildagliptin with Bovine serum albumin. (2022).
    • Drugs.com (2026). Saxagliptin Tablets: Package Insert / Prescribing Info / MOA.
    • PharmaCompass.com. (n.d.). Saxagliptin (INN).
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    • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 11243969, Saxagliptin. Retrieved February 21, 2026 from [Link].

    • DailyMed (2023). RIMANTADINE HYDROCHLORIDE TABLETS, 100 MG. U.S.
    • Hayden, F. G., et al. (1985). Comparative single-dose pharmacokinetics of amantadine hydrochloride and rimantadine hydrochloride in young and elderly adults. Antimicrobial agents and chemotherapy, 28(2), 216–221.
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